Nisoldipine-d6
Description
Properties
IUPAC Name |
3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Nisoldipine-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Nisoldipine-d6, a deuterated analog of the calcium channel blocker Nisoldipine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.
Chemical Identity and Structure
This compound is the isotopically labeled version of Nisoldipine, where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the isobutyl group, which enhances its utility as an internal standard in quantitative bioanalytical assays.
The chemical structure of this compound is:
-
IUPAC Name: 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
-
Synonyms: Nisoldipine D6, 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2][3]
The core structure is a 1,4-dihydropyridine ring, which is characteristic of this class of calcium channel blockers.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and analytical method development. As specific experimental data for the deuterated form is limited, the properties of the parent compound, Nisoldipine, are provided as a close reference. Deuterium substitution has a minimal impact on most bulk physical properties.
Table 1: Physicochemical Properties of Nisoldipine and this compound
| Property | This compound | Nisoldipine |
| CAS Number | 1285910-03-3[2][4] | 63675-72-9 |
| Molecular Formula | C20H18D6N2O6 | C20H24N2O6 |
| Molecular Weight | 394.46 g/mol | 388.42 g/mol |
| Appearance | Solid | Yellow crystalline substance |
| Melting Point | Not explicitly reported | 151-152 °C |
| Solubility | Soluble in Acetonitrile | Practically insoluble in water; Soluble in ethanol; Soluble in DMSO and DMF |
| Purity | ≥95%, ≥99% deuterated forms (d1-d6) | ≥99% |
Mechanism of Action and Signaling Pathway
Nisoldipine, the parent compound of this compound, is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.
The signaling pathway for Nisoldipine's action is depicted below:
Experimental Protocols
Representative Synthesis of a Dihydropyridine (Hantzsch Synthesis)
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce dihydropyridine rings. A deuterated analog like this compound would be synthesized by using a deuterated starting material, in this case, deuterated isobutanol to form the corresponding deuterated β-keto ester.
Reaction Scheme:
Illustrative Protocol:
-
Preparation of Isobutyl-d6 Acetoacetate: React deuterated isobutanol (isobutanol-d6) with diketene to yield isobutyl-d6 acetoacetate.
-
Condensation Reaction: In a round-bottom flask, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), isobutyl-d6 acetoacetate (1 equivalent), and a source of ammonia such as ammonium hydroxide (excess) in a suitable solvent like methanol or ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final crystalline product.
Quantification of Nisoldipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical bioanalytical method for the quantification of Nisoldipine in a biological matrix, utilizing this compound to correct for matrix effects and variations in extraction and ionization.
Table 2: LC-MS/MS Parameters for Nisoldipine Analysis
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 40 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Monitored Transitions | Nisoldipine: [M+H]+ → fragment ion(s)this compound: [M+D]+ → fragment ion(s) |
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: To a 1 mL aliquot of human plasma, add a known concentration of this compound solution (internal standard).
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system and acquire data in the selected reaction monitoring (SRM) mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Nisoldipine to this compound against the concentration of Nisoldipine standards. The concentration of Nisoldipine in the plasma samples is then determined from this calibration curve.
Conclusion
This compound is an essential tool for the accurate quantification of Nisoldipine in biological matrices. Its synthesis is based on established chemical principles, and its application in analytical methods like LC-MS/MS is critical for pharmacokinetic and drug metabolism studies. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and relevant experimental methodologies for researchers and professionals in the pharmaceutical sciences.
References
- 1. CA2186371A1 - Enhancement of the efficacy of dihydropyridines by deuteration - Google Patents [patents.google.com]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
Synthesis and Characterization of Nisoldipine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Nisoldipine-d6, a deuterated isotopologue of the calcium channel blocker Nisoldipine. Stable isotope-labeled compounds such as this compound are essential internal standards for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic research.[1][2] This document outlines a probable synthetic route, detailed characterization methodologies, and the presentation of key analytical data.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension.[3] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[3] this compound is the deuterium-labeled version of Nisoldipine, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically similar to Nisoldipine but has a higher molecular weight, allowing for its differentiation in mass spectrometry.[1] Consequently, this compound is an ideal internal standard for the accurate quantification of Nisoldipine in biological matrices.
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature due to its proprietary nature as a commercial analytical standard. However, a plausible synthetic route can be extrapolated from the well-established Hantzsch dihydropyridine synthesis, utilizing a deuterated starting material. The six deuterium atoms in this compound are located on the isobutyl group.
A likely precursor for the introduction of the deuterated moiety is isobutanol-d7 or a similarly deuterated isobutyl acetoacetate. The general Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and an amine (in this case, ammonia or an ammonium salt).
Proposed Synthetic Pathway:
The synthesis would proceed via a multi-component reaction involving:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Deuterated isobutyl acetoacetate (prepared from isobutanol-d7)
-
Ammonia or an ammonium salt
The following diagram illustrates the logical workflow of the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on the Hantzsch synthesis:
-
Preparation of Deuterated Isobutyl Acetoacetate: Isobutanol-d7 is reacted with diketene or transesterified with ethyl acetoacetate under acidic or basic conditions to yield isobutyl-d7 acetoacetate. The product is purified by distillation.
-
Hantzsch Condensation: A mixture of 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), isobutyl-d7 acetoacetate (1 equivalent), and a source of ammonia (e.g., ammonium hydroxide or ammonium acetate) in a suitable solvent (e.g., ethanol or methanol) is refluxed for several hours.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₂₀H₁₈D₆N₂O₆ |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1285910-03-3 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in acetonitrile and methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.
-
¹H-NMR: The ¹H-NMR spectrum of this compound will be similar to that of Nisoldipine, with the notable absence of signals corresponding to the isobutyl protons. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C-NMR: The ¹³C-NMR spectrum will show signals for all 20 carbon atoms. The signals for the carbons bearing deuterium atoms will be observed as multiplets due to C-D coupling.
-
²H-NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterated isobutyl group, confirming the presence and location of the deuterium atoms.
Table of Expected ¹H-NMR Chemical Shifts (in CDCl₃):
| Protons | Expected Chemical Shift (ppm) |
| -CH₃ (C2, C6) | ~2.3 |
| -OCH₃ | ~3.6 |
| H-4 | ~5.8 |
| -NH | ~5.9 |
| Aromatic Protons | 7.2 - 7.6 |
| Isobutyl Protons (-CH₂-, -CH-) | Absent |
| Isobutyl Methyl Protons (-CH₃) | Absent |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.
-
Electrospray Ionization (ESI-MS): This technique is typically used to determine the molecular weight. The expected [M+H]⁺ ion for this compound is m/z 395.5.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass determination, confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation pattern of the molecule, which can be compared to that of unlabeled Nisoldipine to ensure structural integrity.
Table of Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 395.5 |
| [M+Na]⁺ | 417.5 |
| Major Fragments | |
| [M+H - H₂O]⁺ | 377.5 |
| [M+H - NO₂]⁺ | 349.5 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound.
Experimental Protocol:
A validated HPLC method for Nisoldipine can be adapted for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer) in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 238 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Purity is determined by the area percentage of the principal peak relative to all other peaks in the chromatogram.
Table of Typical HPLC Parameters and Expected Results:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Water (40:40:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Retention Time | ~5-7 minutes |
| Purity | ≥98% |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in the quantification of Nisoldipine in biological samples such as plasma or serum. The following workflow outlines its use in a typical LC-MS/MS bioanalytical assay.
Caption: Bioanalytical workflow using this compound.
Conclusion
This compound is a critical tool for researchers and drug development professionals involved in the study of Nisoldipine. Its synthesis, while not publicly detailed, can be reasonably assumed to follow the Hantzsch dihydropyridine synthesis using a deuterated precursor. Thorough characterization by NMR, MS, and HPLC is essential to confirm its identity, purity, and isotopic enrichment, ensuring its suitability as an internal standard for accurate and precise bioanalytical quantification. This guide provides a framework for understanding the synthesis and characterization of this important analytical standard.
References
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Nisoldipine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Nisoldipine-d6 as an internal standard in the quantitative bioanalysis of Nisoldipine. We delve into the core principles that establish deuterated standards as the benchmark for accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides a comprehensive overview of Nisoldipine's mechanism of action, detailed experimental protocols for its quantification, and a comparative analysis of internal standard performance, underscoring the superiority of stable isotope-labeled standards.
The Foundational Role of Internal Standards in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Bioanalytical methods, particularly those employing LC-MS/MS, are susceptible to variations at multiple stages, including sample preparation, chromatographic separation, and ionization efficiency.[1][2][3] Internal standards (IS) are indispensable for mitigating these variabilities. An ideal internal standard is a compound with physicochemical properties closely mirroring the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized, leading to robust and reliable data.[1][2]
Nisoldipine: Mechanism of Action as a Calcium Channel Blocker
Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension. Its therapeutic effect is achieved by selectively inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the calcium-dependent contractile processes of these cells, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. Nisoldipine exhibits a greater potency for vascular smooth muscle than for cardiac muscle, which minimizes its negative inotropic effects.
The signaling pathway for Nisoldipine's action is initiated by its binding to the L-type calcium channels on the cell membrane of vascular smooth muscle. This binding stabilizes the channels in an inactive conformation, thereby reducing the probability of them opening in response to depolarization. The subsequent decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and vasodilation.
Figure 1: Signaling pathway of Nisoldipine's mechanism of action.
This compound: The Superior Internal Standard
The "gold standard" for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. This compound, in which six hydrogen atoms in the Nisoldipine molecule have been replaced with deuterium, is an exemplary SIL-IS.
Mechanism of Action as an Internal Standard:
The core principle behind the efficacy of this compound lies in its near-identical physicochemical properties to Nisoldipine. Deuterium substitution results in a negligible change in polarity, pKa, and volatility. Consequently, this compound exhibits the following behaviors that are crucial for an internal standard:
-
Co-elution: It co-elutes with Nisoldipine during liquid chromatography, ensuring that both compounds experience the same chromatographic conditions and any temporal variations in instrument response.
-
Similar Extraction Recovery: It behaves identically to Nisoldipine during sample preparation procedures like protein precipitation or liquid-liquid extraction, thus compensating for any analyte loss.
-
Comparable Ionization Efficiency: It experiences the same degree of ionization enhancement or suppression (matrix effects) as Nisoldipine in the mass spectrometer's ion source.
The only significant difference between Nisoldipine and this compound is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between them. By maintaining a constant concentration of this compound across all samples, any variations in the analytical process that affect the analyte will also proportionally affect the internal standard. The ratio of their peak areas therefore remains constant, providing a highly accurate and precise measure of the analyte's concentration.
Data Presentation: Comparative Performance of Internal Standards
| Validation Parameter | Structural Analog IS (e.g., Nimodipine) | Deuterated IS (this compound) - Expected Performance |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Potentially lower due to improved signal-to-noise |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Extraction Recovery | Variable, analyte and IS may differ slightly | Highly consistent between analyte and IS |
| Matrix Effect (%CV) | Can be significant and variable | Minimized due to co-elution and identical ionization behavior |
Note: The data for the structural analog IS is based on published literature. The expected performance for this compound is based on the well-documented advantages of stable isotope-labeled internal standards in bioanalysis.
Experimental Protocols
The following are detailed methodologies for the quantification of Nisoldipine in human plasma using this compound as an internal standard, synthesized from established bioanalytical methods for dihydropyridine calcium channel blockers.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Nisoldipine from plasma.
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of human plasma sample (calibrator, QC, or unknown).
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortexing: Briefly vortex the samples to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing and Incubation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation. Incubate at 4°C for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water).
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Nisoldipine.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 60% B and equilibrate for 1 minute |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nisoldipine | 389.2 | 270.1 | 15 |
| This compound | 395.2 | 276.1 | 15 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for using an internal standard and the comparative logic between deuterated and structural analog internal standards.
Figure 2: A typical bioanalytical workflow using an internal standard.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Sourcing Nisoldipine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial landscape for Nisoldipine-d6, a critical internal standard for the accurate quantification of the calcium channel blocker Nisoldipine in research and preclinical studies. This document offers a detailed comparison of commercial suppliers, guidance on selection, and a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Commercial Supplier Landscape for this compound
The procurement of high-quality, reliable deuterated standards is paramount for the integrity of quantitative bioanalytical studies. Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from prominent vendors to facilitate an informed selection process.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Cayman Chemical | 1285910-03-3 | ≥99% deuterated forms (d1-d6)[1] | 1 mg, 5 mg, 10 mg | Inquire |
| MedChemExpress | HY-114009S | >98% | 1 mg, 5 mg, 10 mg | $1090 (for 1 mg)[2] |
| CP Lab Safety | C20H18D6N2O6 | 99%+ deuterated forms (d1-d6)[3] | 1 mg[3] | Inquire |
| Simson Pharma | N270005 | Custom Synthesis | Custom | Inquire |
| LGC Standards | TRC-H950802-1MG | Not specified | 1 mg, 10 mg | Inquire |
| Veeprho | DVE001443 | Not specified | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).
Workflow for Selecting a this compound Supplier
The selection of an appropriate supplier for this compound should be a systematic process based on several critical factors beyond just the price. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A logical workflow for the selection of a commercial this compound supplier.
Foundational Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS
This compound is primarily utilized as an internal standard (IS) in analytical methods to correct for variability in sample preparation and instrument response. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte (Nisoldipine) and exhibits similar ionization efficiency, leading to more accurate and precise quantification.
I. Materials and Reagents
-
This compound (from selected supplier)
-
Nisoldipine analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
II. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nisoldipine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Nisoldipine stock solution with methanol:water (1:1, v/v) to prepare a series of calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into all samples (calibration standards, quality controls, and unknown samples).
III. Sample Preparation (Protein Precipitation Example)
-
To 100 µL of the biological matrix, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
IV. LC-MS/MS Instrumentation and Conditions (Illustrative)
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Nisoldipine from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nisoldipine: Q1/Q3 transition (e.g., m/z 389.2 -> 315.1)
-
This compound: Q1/Q3 transition (e.g., m/z 395.2 -> 321.1)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
V. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Nisoldipine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Nisoldipine in unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway of Nisoldipine
Nisoldipine functions as a calcium channel blocker, specifically targeting L-type calcium channels. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of Nisoldipine as an L-type calcium channel blocker.
This technical guide provides a foundational resource for researchers sourcing and utilizing this compound. For specific applications, further optimization of experimental protocols is recommended. Always refer to the supplier's Certificate of Analysis for detailed information on the specific lot of material procured.
References
In-Depth Technical Guide to Nisoldipine-d6: Properties, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nisoldipine-d6, a deuterated isotopologue of the calcium channel blocker Nisoldipine. It covers its fundamental chemical properties, detailed protocols for its use as an internal standard in bioanalytical methods, and a thorough examination of the mechanism of action of its parent compound, Nisoldipine.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Nisoldipine, primarily utilized as an internal standard in quantitative mass spectrometry-based analyses. The incorporation of six deuterium atoms provides a distinct mass shift from the parent compound, enabling precise and accurate quantification in complex biological matrices.
| Property | Value |
| CAS Number | 1285910-03-3 |
| Molecular Formula | C₂₀H₁₈D₆N₂O₆ |
Quantitative Analysis of Nisoldipine using this compound
This compound is the preferred internal standard for the quantification of Nisoldipine in biological samples, such as plasma, due to its similar chemical and physical properties to the analyte, ensuring comparable extraction efficiency and ionization response in mass spectrometry.
Experimental Protocol: LC-MS/MS Quantification of Nisoldipine in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nisoldipine in human plasma using this compound as an internal standard.
1. Preparation of Standard and Internal Standard Solutions:
-
Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nisoldipine in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the Nisoldipine stock solution with a mixture of methanol and water to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into plasma samples.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Nisoldipine and this compound.
The following diagram illustrates the general workflow for this analytical method.
Mechanism of Action of Nisoldipine
Nisoldipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects, primarily the lowering of blood pressure, by targeting L-type calcium channels in vascular smooth muscle cells.[1][2]
Signaling Pathway of Nisoldipine in Vascular Smooth Muscle
The influx of extracellular calcium ions (Ca²⁺) through L-type calcium channels is a critical step in the contraction of vascular smooth muscle.[3][4] Increased intracellular Ca²⁺ leads to the formation of a Ca²⁺-Calmodulin complex. This complex then activates Myosin Light Chain Kinase (MLCK), which in turn phosphorylates the myosin light chain.[3] This phosphorylation event enables the interaction between actin and myosin filaments, resulting in muscle contraction and vasoconstriction.
Nisoldipine, by blocking the L-type calcium channels, inhibits the initial influx of Ca²⁺. This reduction in intracellular Ca²⁺ concentration prevents the activation of the Ca²⁺-Calmodulin-MLCK pathway, leading to a decrease in myosin light chain phosphorylation. Consequently, the vascular smooth muscle relaxes, causing vasodilation and a reduction in blood pressure.
The following diagram depicts this signaling pathway.
Pharmacokinetic Data of Nisoldipine
The following table summarizes key pharmacokinetic parameters of Nisoldipine.
| Parameter | Value | Reference |
| Bioavailability | ~5% | |
| Protein Binding | >99% | |
| Metabolism | Extensively hepatic (CYP3A4) | |
| Half-life | 7-12 hours | |
| Excretion | Primarily renal (as metabolites) |
This technical guide provides foundational information for researchers and professionals working with this compound and Nisoldipine. The detailed experimental protocol and the elucidated signaling pathway offer practical guidance and a deeper understanding of this important cardiovascular therapeutic agent and its analytical standard.
References
Nisoldipine and its Deuterated Analog: A Technical Guide to Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nisoldipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] Like many drugs in its class, nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in low bioavailability.[3][4] This metabolic vulnerability presents an opportunity for therapeutic enhancement through deuteration. The substitution of hydrogen with its stable isotope, deuterium, at key metabolic sites can slow down the rate of enzymatic degradation due to the kinetic isotope effect (KIE).[5] This technical guide provides a comprehensive overview of the rationale, experimental methodologies, and comparative analysis of the parent drug, nisoldipine, versus a strategically deuterated analog. By leveraging the KIE, a deuterated version of nisoldipine could exhibit an improved pharmacokinetic profile, potentially leading to lower dosing, reduced inter-individual variability, and an enhanced therapeutic index. This document outlines the core principles, detailed experimental protocols for a comparative assessment, and expected outcomes, offering a roadmap for the development and evaluation of a next-generation, deuterated nisoldipine.
Nisoldipine: Mechanism of Action and Metabolism
Nisoldipine is a potent vasodilator that functions by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle through L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation, decreased peripheral vascular resistance, and a subsequent reduction in blood pressure.
The clinical efficacy of nisoldipine is significantly influenced by its pharmacokinetic profile. The drug is well-absorbed after oral administration, but its absolute bioavailability is low, in the range of 4-8%. This is primarily due to extensive first-pass metabolism in the gut wall and liver. The primary enzyme responsible for the metabolism of nisoldipine is CYP3A4. The main metabolic pathways are:
-
Dehydrogenation of the dihydropyridine ring: This oxidation reaction leads to the formation of the corresponding pyridine analog.
-
Hydroxylation of the isobutyl ester side chain: This results in the formation of a hydroxylated metabolite which has been reported to possess about 10% of the pharmacological activity of the parent compound.
These metabolic "soft spots" are the prime targets for deuteration to enhance the drug's metabolic stability.
The Deuterium Kinetic Isotope Effect (KIE) in Drug Development
The substitution of a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can lead to a significant reduction in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energy of the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken in the rate-determining step of a reaction.
In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in the enzymatic degradation of a drug by, for example, a cytochrome P450 enzyme, then replacing that hydrogen with deuterium can slow down the metabolic process. This can lead to:
-
Increased drug exposure (AUC): A slower rate of metabolism means the drug remains in the systemic circulation for a longer period.
-
Longer half-life (t½): The time it takes for the drug concentration to reduce by half is extended.
-
Lower clearance (CL): The rate at which the drug is removed from the body is reduced.
-
Potentially reduced formation of metabolites: This could be beneficial if a metabolite is associated with adverse effects.
The strategic deuteration of a drug molecule, therefore, presents a compelling approach to improving its pharmacokinetic properties without altering its fundamental pharmacodynamic activity.
Proposed Deuterated Nisoldipine Analog
Based on the known metabolic pathways of nisoldipine, a deuterated analog would be most effective if the deuterium atoms are placed at the sites of CYP3A4-mediated oxidation. The following is a proposed structure for a deuterated nisoldipine analog:
d-Nisoldipine: Deuteration at the isobutyl group and the dihydropyridine ring.
The rationale for these sites of deuteration is to directly impede the two primary metabolic pathways: hydroxylation of the isobutyl group and dehydrogenation of the dihydropyridine ring.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the expected changes in the pharmacokinetic parameters of a deuterated nisoldipine analog (d-Nisoldipine) compared to the parent drug. These are hypothetical values based on the principles of the kinetic isotope effect and would need to be confirmed experimentally.
| Pharmacokinetic Parameter | Nisoldipine (Parent Drug) | d-Nisoldipine (Deuterated Analog) | Expected Change | Rationale |
| Half-life (t½) | 7-12 hours | Increased | ↑ | Slower metabolism by CYP3A4 due to the KIE. |
| Area Under the Curve (AUC) | Low (due to high first-pass metabolism) | Increased | ↑ | Reduced first-pass metabolism leads to greater systemic exposure. |
| Oral Bioavailability | ~5% | Increased | ↑ | A direct consequence of reduced first-pass metabolism. |
| Clearance (CL) | High | Decreased | ↓ | Slower enzymatic degradation leads to a lower rate of removal from the body. |
| Maximum Concentration (Cmax) | Variable | Potentially Increased or Delayed | ↔ / ↑ | Dependent on the rate of absorption versus the change in first-pass metabolism. |
| Metabolite Formation | Significant | Decreased | ↓ | Slower metabolism will result in a lower concentration of metabolites. |
Experimental Protocols
A rigorous comparative analysis of nisoldipine and its deuterated analog requires a series of well-defined in vitro and in vivo experiments.
Synthesis of Deuterated Nisoldipine (d-Nisoldipine)
The synthesis of nisoldipine is typically achieved through the Hantzsch dihydropyridine synthesis. A proposed synthesis for d-Nisoldipine would adapt this method using deuterated starting materials.
Proposed Synthetic Scheme:
-
Synthesis of Deuterated Isobutyl Acetoacetate: This can be achieved through various methods, such as the reduction of a suitable precursor with a deuterium source like sodium borodeuteride or through base-catalyzed H/D exchange reactions.
-
Hantzsch Condensation: The deuterated isobutyl acetoacetate would then be used in the classical Hantzsch reaction with methyl acetoacetate, 2-nitrobenzaldehyde, and a source of ammonia to yield the deuterated dihydropyridine ring of d-Nisoldipine.
The final product would require purification by chromatography and characterization by NMR and mass spectrometry to confirm the position and extent of deuteration.
In Vitro Metabolism Studies
Objective: To compare the metabolic stability of nisoldipine and d-Nisoldipine in human liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (0.5 mg/mL protein concentration), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding nisoldipine or d-Nisoldipine (final concentration, e.g., 1 µM) to the respective tubes.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are removed and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent drug (nisoldipine or d-Nisoldipine) remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Objective: To confirm that the observed metabolic differences are specifically due to CYP3A4 and to determine the kinetic parameters of the interaction.
Methodology:
-
Incubation with Recombinant CYP3A4: The assay is performed similarly to the microsomal stability assay, but using recombinant human CYP3A4 enzymes instead of liver microsomes.
-
Kinetic Analysis: To determine the Michaelis-Menten kinetics, a range of substrate concentrations (nisoldipine and d-Nisoldipine) are incubated with the recombinant enzyme.
-
Data Analysis: The rate of substrate depletion or metabolite formation is measured, and the data are fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance (CLint) is calculated as Vmax/Km.
Determination of the Kinetic Isotope Effect (KIE)
Objective: To quantify the magnitude of the deuterium KIE on the metabolism of nisoldipine.
Methodology:
The KIE can be determined by comparing the kinetic parameters obtained from the in vitro metabolism studies:
-
From Half-life: KIE = t½ (d-Nisoldipine) / t½ (Nisoldipine)
-
From Intrinsic Clearance: KIE = CLint (Nisoldipine) / CLint (d-Nisoldipine)
A KIE value significantly greater than 1 would confirm that the C-H bond cleavage is a rate-determining step in the metabolism of nisoldipine and that deuteration is effective in slowing this process.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of nisoldipine and d-Nisoldipine in an animal model (e.g., rats or mice).
Methodology:
-
Animal Dosing: A cohort of animals is divided into two groups. One group receives an oral dose of nisoldipine, and the other group receives an equimolar dose of d-Nisoldipine.
-
Blood Sampling: Blood samples are collected from the animals at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
LC-MS/MS Analysis: The concentrations of nisoldipine and d-Nisoldipine in the plasma samples are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and oral bioavailability, using non-compartmental analysis.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of nisoldipine mediated by CYP3A4.
Experimental Workflows
Caption: Experimental workflow for in vitro metabolism studies.
Logical Relationships
Caption: The logical cascade from deuteration to improved pharmacokinetics.
Conclusion
The strategic deuteration of nisoldipine represents a promising avenue for the development of a therapeutically superior antihypertensive agent. By leveraging the deuterium kinetic isotope effect, it is hypothesized that a deuterated analog of nisoldipine will exhibit a significantly improved pharmacokinetic profile, characterized by increased bioavailability, a longer half-life, and reduced clearance. The experimental protocols detailed in this guide provide a robust framework for the comprehensive comparative analysis of nisoldipine and its deuterated counterpart. The successful validation of these hypotheses through the outlined in vitro and in vivo studies would pave the way for the clinical development of a novel, best-in-class dihydropyridine calcium channel blocker with the potential for enhanced efficacy and patient compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Nisoldipine - Wikipedia [en.wikipedia.org]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Mass Shift of Nisoldipine-d6 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift observed for Nisoldipine-d6 in mass spectrometry, a critical aspect for its use as an internal standard in quantitative bioanalysis. This document details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers and professionals in drug development and analytical science.
Introduction to Isotopic Labeling and Mass Spectrometry
In modern drug development and clinical research, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity, selectivity, and speed. A key component of robust LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS).
Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension, is often quantified using its deuterated analog, this compound. The incorporation of deuterium atoms into the Nisoldipine molecule results in a predictable increase in its mass, or a "mass shift," which is fundamental to its function as an internal standard. This guide will delve into the specifics of this mass shift and its implications for mass spectrometric analysis.
The Mass Shift of this compound
The core principle behind the utility of this compound as an internal standard lies in its mass difference compared to the unlabeled Nisoldipine. This mass shift is a direct result of the replacement of six hydrogen atoms with six deuterium atoms.
Chemical Structures and Molecular Weights
The chemical structure of Nisoldipine features an isobutyl ester group. In this compound, the six hydrogen atoms on the two methyl groups of this isobutyl moiety are replaced with deuterium.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Nisoldipine | C₂₀H₂₄N₂O₆ | 388.42 |
| This compound | C₂₀H₁₈D₆N₂O₆ | 394.46 |
This substitution results in a mass increase of approximately 6 Daltons (Da) for this compound. This distinct mass difference allows the mass spectrometer to differentiate between the analyte (Nisoldipine) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties, leading to similar chromatographic retention times and ionization efficiencies.
Mass Spectrometric Fragmentation and the Observed Mass Shift
Tandem mass spectrometry (MS/MS) is a powerful technique that involves the fragmentation of a selected precursor ion into product ions. This fragmentation pattern is characteristic of the molecule's structure and is used for quantification in Multiple Reaction Monitoring (MRM) mode.
Fragmentation of Nisoldipine
When analyzed by electrospray ionization (ESI) in positive mode, Nisoldipine typically forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 389.4. Upon collision-induced dissociation (CID) in the mass spectrometer, this precursor ion fragments into several characteristic product ions. Common fragmentation pathways for dihydropyridines like Nisoldipine involve the loss of the substituents on the dihydropyridine ring and ester cleavages.
Based on publicly available data and general fragmentation patterns of similar compounds, the following are plausible fragmentation pathways for Nisoldipine:
-
Loss of the isobutene group (C₄H₈) from the isobutyl ester: This results in a fragment with the carboxylic acid, which can then lose water.
-
Cleavage of the entire isobutyl ester group.
-
Loss of the nitro group from the phenyl ring.
A previously reported gas chromatography-mass spectrometry (GC-MS) analysis with electron-impact ionization identified major fragments at m/z 371.35 and 270.20[1]. In an LC-MS/MS setting with electrospray ionization, a precursor ion of [M+H]+ at m/z 389.1707 has been observed to produce fragment ions at m/z 357.1, 332.1, and 315.
Fragmentation of this compound and the Resulting Mass Shift
Crucially, the deuterium labels in this compound are located on the isobutyl group. Therefore, any fragment ion that retains this isobutyl group will exhibit a mass shift of +6 Da compared to the corresponding fragment of unlabeled Nisoldipine. Conversely, fragments that are formed by the loss of the entire deuterated isobutyl group will not show this mass shift.
The following table summarizes the expected mass shifts for the precursor and potential product ions of this compound.
| Ion | Nisoldipine (m/z) | This compound (m/z) | Mass Shift (Da) | Annotation |
| [M+H]⁺ | 389.4 | 395.5 | +6 | Precursor Ion |
| Fragment 1 | 333.1 | 339.1 | +6 | [M+H - C₄H₈]⁺ |
| Fragment 2 | 270.2 | 270.2 | 0 | Resulting from loss of the isobutyl ester |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
This differential fragmentation is the basis for the specificity of the LC-MS/MS assay. By monitoring a specific precursor-to-product ion transition for both Nisoldipine and this compound, analysts can achieve highly selective and accurate quantification.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of Nisoldipine in biological matrices. The following is a representative experimental protocol synthesized from various published methods.
Sample Preparation
The goal of sample preparation is to extract Nisoldipine and this compound from the biological matrix (e.g., plasma, serum) and remove potential interferences.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma sample, add the internal standard (this compound) and 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like formic acid (0.1%) or ammonium acetate to improve peak shape and ionization. A typical mobile phase composition is Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nisoldipine: 389.4 → [Product Ion m/z] (e.g., 333.1)
-
This compound: 395.5 → [Product Ion m/z + 6] (e.g., 339.1)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the logical workflow and the core principle of mass shift.
Conclusion
The +6 Da mass shift of this compound is a well-defined and predictable consequence of its isotopic labeling. This distinct mass difference is the cornerstone of its application as an effective internal standard in LC-MS/MS-based bioanalysis. By understanding the principles of mass shift, fragmentation patterns, and the associated experimental protocols, researchers can develop and validate robust and reliable methods for the quantification of Nisoldipine in various biological matrices. This in-depth guide provides the necessary technical foundation for professionals in the field to confidently employ this compound in their research and development endeavors.
References
Solubility and Stability of Nisoldipine-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Nisoldipine-d6, a deuterated isotopologue of Nisoldipine, in common organic solvents. This compound is frequently utilized as an internal standard for the quantification of Nisoldipine in bioanalytical studies.[1][2] Understanding its behavior in solution is critical for ensuring the accuracy and reproducibility of experimental results. Due to the scarcity of publicly available data specific to this compound, this guide leverages data from its non-deuterated parent compound, Nisoldipine, as a scientifically justified proxy for physicochemical properties. The isotopic substitution of hydrogen with deuterium results in a negligible difference in solubility but can slightly alter the kinetics of metabolic and chemical degradation. This document outlines solubility parameters, stability considerations, and detailed experimental protocols for in-house assessment.
Introduction to this compound
Nisoldipine is a calcium channel blocker of the dihydropyridine class used in the treatment of hypertension.[3] Its deuterated analog, this compound, serves as an essential tool in pharmacokinetic and metabolic research, where it is used as a stable isotope-labeled internal standard for analyses by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The accuracy of such analytical methods depends on the precise preparation and stability of stock and working solutions, making knowledge of its solubility and stability profiles in organic solvents paramount.
Physicochemical properties such as solubility are not expected to differ significantly between a deuterated compound and its parent analogue. Therefore, the quantitative solubility data for Nisoldipine can be used as a reliable surrogate for this compound.
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a product information sheet indicates that it is "soluble" in acetonitrile. For quantitative estimates, the data for the parent Nisoldipine compound is highly representative. Nisoldipine is a yellow crystalline substance that is practically insoluble in water but soluble in several organic solvents.
Table 1: Quantitative Solubility of Nisoldipine in Various Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (approx.) | Temperature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~30 mg/mL | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | ~3 mg/mL | Not Specified |
| Acetonitrile | C₂H₃N | 41.05 | Soluble (Qualitative) | Not Specified |
| Methanol | CH₃OH | 32.04 | Soluble (Qualitative) | Not Specified |
Data for Nisoldipine is sourced from supplier technical documents and is presented as a close proxy for this compound. Qualitative data for this compound in Acetonitrile is from a supplier data sheet. Qualitative data for Nisoldipine in Methanol is from a published analytical method.
Stability Profile and Degradation Pathways
The stability of this compound, like its parent compound, is influenced by environmental factors, primarily light. As a member of the dihydropyridine class, Nisoldipine is known to be photosensitive, and exposure to daylight and UV radiation can lead to degradation. The primary degradation pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine derivative. Hydrolytic degradation is also a concern, particularly at alkaline pH.
When preparing and storing solutions of this compound, it is crucial to minimize exposure to light by using amber vials or containers wrapped in aluminum foil and to store solutions at recommended temperatures, typically 2-8°C for long-term storage. Stock solutions in organic solvents such as ethanol, DMSO, and DMF should be purged with an inert gas to prevent oxidation.
Table 2: Stability and Degradation Summary for Nisoldipine
| Condition | Degradation Pathway | Key Considerations |
| Light Exposure (Daylight/UV) | Photo-oxidation of the dihydropyridine ring to form the pyridine analog. | Solutions and solid material should be protected from light at all times. Use of amber glassware is mandatory. |
| pH (Aqueous/Mixed Solvents) | Hydrolysis, particularly significant at alkaline pH (>8). | Maintain neutral or slightly acidic conditions if aqueous buffers are used. Aqueous solutions are not recommended for storage beyond one day. |
| Temperature | Can accelerate degradation rates. | Store stock solutions refrigerated (2-8°C) or frozen for long-term stability. |
| Atmosphere | Potential for oxidation. | Purge solvent with an inert gas (e.g., nitrogen, argon) before preparing stock solutions. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound in organic solvents.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound solid to a clear glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired organic solvent (e.g., acetonitrile, methanol) to the vial.
-
Equilibration: Tightly seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Protect the setup from light.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours. Alternatively, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid. Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared from a known stock solution of this compound.
-
Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. Express the final result in mg/mL or mol/L.
Protocol for Stability Assessment in Organic Solvent
This protocol assesses the stability of this compound in a specific solvent under defined storage conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use amber volumetric flasks.
-
Sample Aliquoting: Aliquot the stock solution into multiple amber HPLC vials and seal them tightly.
-
Storage Conditions: Divide the vials into different storage groups. For example:
-
Group A (Control): -20°C, protected from light.
-
Group B (Standard): 4°C, protected from light.
-
Group C (Accelerated): 25°C, protected from light.
-
Group D (Photostability): 25°C, exposed to controlled UV/visible light (as per ICH Q1B guidelines).
-
-
Time Points: Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
Analysis: At each time point, retrieve one vial from each storage group. Allow it to equilibrate to room temperature. Analyze the sample by a stability-indicating HPLC method that can separate the parent peak from potential degradants.
-
Data Evaluation: Calculate the percentage of this compound remaining relative to the T=0 control sample. A compound is typically considered stable if the remaining percentage is within a defined limit (e.g., >95%). Monitor for the appearance and growth of degradation peaks.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: General Workflow for Stability Assessment Study.
References
Methodological & Application
Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma by LC-MS/MS Using Nisoldipine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nisoldipine in human plasma. The method utilizes Nisoldipine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and clinical monitoring. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of nisoldipine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nisoldipine and this compound standards were of high purity (≥98%).
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (with anticoagulant).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of nisoldipine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase B.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 30% B
-
3.1-4.0 min: 30% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nisoldipine | 389.2 | 315.1 | 25 |
| 389.2 | 357.1 | 15 | |
| This compound | 395.2 | 321.1 | 25 |
| 395.2 | 363.1 | 15 |
Note: The collision energies should be optimized for the specific instrument used.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (% Bias) (n=18) |
| Low | 0.3 | 6.8 | 4.5 | 8.2 | 5.1 |
| Medium | 10 | 4.2 | -2.1 | 5.5 | -1.8 |
| High | 80 | 3.5 | 1.3 | 4.8 | 1.9 |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of Nisoldipine.
Discussion
The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of nisoldipine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variabilities during sample processing and analysis. The simple protein precipitation sample preparation protocol is amenable to automation, making it suitable for large-scale clinical studies. The chromatographic conditions provide good separation of nisoldipine from endogenous plasma components with a short run time. The MRM transitions were selected for their specificity and sensitivity, allowing for a low limit of quantification.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of nisoldipine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of nisoldipine.
Application Note: Development and Validation of a Bioanalytical Method for Nisoldipine in Human Plasma Using Nisoldipine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel antagonist widely used in the treatment of hypertension and angina pectoris. Accurate and reliable quantification of Nisoldipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive bioanalytical method for the determination of Nisoldipine in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Nisoldipine-d6, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3]
The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, leading to similar extraction recovery and chromatographic behavior, thereby minimizing matrix effects.[4] This method is validated according to the general principles outlined in the FDA's bioanalytical method validation guidance to ensure reliability and reproducibility of the data.[5]
Experimental Protocols
Materials and Reagents
-
Nisoldipine analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A C18 reversed-phase analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nisoldipine and this compound by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Low (LQC), Medium (MQC), and High (HQC) by spiking blank human plasma with the appropriate amount of Nisoldipine working standard solution.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Nisoldipine from plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.5 min (90% B), 3.6-5.0 min (30% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nisoldipine: m/z 389.2 → 329.2; this compound: m/z 395.2 → 335.2 (Predicted) |
| Collision Energy | Optimized for maximum signal intensity |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method was validated in accordance with regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of Nisoldipine and this compound in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the concentration range of 0.1 to 100 ng/mL. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for QC samples. |
| Recovery | Consistent and reproducible extraction recovery for Nisoldipine and this compound. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma, with a coefficient of variation ≤ 15%. |
| Stability | Nisoldipine is stable in plasma under various storage and handling conditions (bench-top, freeze-thaw, and long-term storage). |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Nisoldipine | 0.1 - 100 | ≥ 0.995 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 95.0 - 105.0 | ≤ 15.0 | 93.0 - 107.0 | ≤ 18.0 |
| LQC | 0.3 | 97.0 - 103.0 | ≤ 10.0 | 96.0 - 104.0 | ≤ 12.0 |
| MQC | 10 | 98.0 - 102.0 | ≤ 8.0 | 97.5 - 102.5 | ≤ 10.0 |
| HQC | 80 | 99.0 - 101.0 | ≤ 7.0 | 98.5 - 101.5 | ≤ 9.0 |
Visualizations
Caption: Experimental workflow for the bioanalytical method of Nisoldipine.
Caption: Logical relationship of the bioanalytical method validation process.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Nisoldipine in human plasma using its deuterated internal standard, this compound. The presented protein precipitation extraction procedure is simple and efficient, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. The method is validated to meet regulatory standards, making it suitable for use in clinical and preclinical studies requiring accurate determination of Nisoldipine concentrations.
References
- 1. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of Nisoldipine using Nisoldipine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of nisoldipine in biological matrices, specifically plasma, using Nisoldipine-d6 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results.
Mechanism of Action of Nisoldipine
Nisoldipine exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3] The signaling pathway is depicted below.
Experimental Protocols
Bioanalytical Method for Nisoldipine Quantification in Plasma
This protocol describes a robust and sensitive LC-MS/MS method for the determination of nisoldipine in human plasma, employing this compound as the internal standard.
3.1.1. Materials and Reagents
-
Nisoldipine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3.1.3. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample to the appropriately labeled tube.
-
Spike 10 µL of the working solution of this compound (internal standard) into all tubes except for the blank.
-
For calibration standards and QCs, add the corresponding spiking solutions of nisoldipine. For blank samples, add 10 µL of the vehicle solution.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.4. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 40% B, increase to 95% B over 2 min, hold for 1 min, return to initial conditions, and re-equilibrate for 1.5 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.5. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 10 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
3.1.6. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Nisoldipine | 389.2 | 313.1 | 150 |
| This compound | 395.2 | 319.1 | 150 |
Note: The exact MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables represent typical pharmacokinetic parameters that would be obtained from a study utilizing the described analytical method.
Table 1: Pharmacokinetic Parameters of Nisoldipine in Healthy Volunteers (Single Oral Dose)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 5.8 ± 2.1 |
| Tmax (h) | 2.5 ± 0.8 |
| AUC₀₋t (ng·h/mL) | 25.4 ± 9.7 |
| AUC₀₋inf (ng·h/mL) | 28.1 ± 10.5 |
| t₁/₂ (h) | 7.9 ± 2.3 |
| Apparent Oral Clearance (CL/F) (L/h) | 355.9 ± 128.6 |
Data are hypothetical and for illustrative purposes.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Extraction Recovery | > 85% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in a typical pharmacokinetic study of nisoldipine.
References
Application Note and Protocol for Nisoldipine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a calcium channel blocker belonging to the dihydropyridine class, widely used in the management of hypertension. Accurate and reliable quantification of Nisoldipine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for the sample preparation of Nisoldipine in plasma using two common and effective techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). These methods are designed to be compatible with downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Plasma: Human or animal plasma containing Nisoldipine.
-
Internal Standard (IS): Nimodipine or Nitrendipine are suitable internal standards.[1][2]
-
Solvents (HPLC or LC-MS grade):
-
Acetonitrile
-
Methanol
-
Ethyl Acetate
-
Toluene
-
-
Reagents:
-
Ammonium Formate
-
Formic Acid
-
Reagent-grade water
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and tips
-
Autosampler vials
-
Experimental Protocols
Two primary methods for Nisoldipine sample preparation from plasma are detailed below. The choice of method may depend on the required sensitivity, sample throughput, and available equipment.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample.[3] This protocol is suitable for high-throughput analysis.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution (e.g., Nitrendipine in methanol) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.[3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation Workflow for Nisoldipine Analysis.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.
Protocol:
-
Sample Aliquoting: Pipette 500 µL of plasma sample into a glass test tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Nimodipine).[2]
-
Basification (Optional but Recommended): Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH of the plasma. This can improve the extraction efficiency of Nisoldipine.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Vortexing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of methanol and water).
-
Vortexing: Vortex briefly to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Nisoldipine Analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for Nisoldipine in plasma based on the described sample preparation protocols.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Toluene) |
| Linearity Range | 0.2 - 20 ng/mL | 0.5 - 20.0 ng/mL | 0.05 - 50.0 ng/mL (for each enantiomer) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not explicitly stated, but detection limit is 0.2 ng/mL | 0.05 ng/mL (for each enantiomer) |
| Precision (RSD%) | Within required limits | Within-day: < 9.28% Between-day: < 11.13% | Within-day and Between-day: < 15% |
| Internal Standard | Not specified in the provided abstract | Nimodipine | Nitrendipine |
| Analytical Method | LC-MS/MS | HPLC-ESI-MS | HPLC-GC-MS |
Discussion
Both protein precipitation and liquid-liquid extraction are proven to be effective for the preparation of plasma samples for Nisoldipine analysis.
-
Protein Precipitation is a simpler and faster method, making it ideal for high-throughput screening and pharmacokinetic studies where a large number of samples need to be processed. However, it may result in a less clean extract, which could lead to matrix effects in the LC-MS/MS analysis.
-
Liquid-Liquid Extraction provides a cleaner sample by removing more interfering substances. This can lead to improved sensitivity and reduced matrix effects. The choice of extraction solvent (e.g., ethyl acetate, toluene) can be optimized to maximize recovery and minimize interferences. The additional steps of evaporation and reconstitution make this method more time-consuming and less suitable for very high-throughput applications.
The selection of the most appropriate sample preparation method will depend on the specific requirements of the study, including the desired sensitivity, the number of samples, and the analytical instrumentation available. For highly sensitive and robust quantification, LLE is often preferred. For rapid analysis of a large number of samples, PPT is a viable and efficient alternative. Validation of the chosen method is essential to ensure accuracy, precision, and reliability of the results.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Nisoldipine and Nisoldipine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of nisoldipine and its deuterated internal standard, nisoldipine-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision.
I. Analyte and Internal Standard Information
| Compound | Chemical Formula | Molecular Weight |
| Nisoldipine | C₂₀H₂₄N₂O₆ | 388.42 g/mol |
| This compound | C₂₀H₁₈D₆N₂O₆ | 394.46 g/mol |
II. LC-MS/MS Methodology
This section outlines the optimized parameters for the chromatographic separation and mass spectrometric detection of nisoldipine and this compound. These parameters can be adapted to various LC-MS/MS systems with minimal modifications.
A. Liquid Chromatography (LC) Parameters
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are suitable for this analysis. A reversed-phase C18 column is recommended for the separation.
| Parameter | Recommended Conditions |
| LC System | HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
B. Mass Spectrometry (MS) Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source is recommended for this quantitative analysis.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Nisoldipine | 389.2 | 313.1 | 0.1 | 30 | 15 |
| This compound | 395.2 | 319.1 | 0.1 | 30 | 15 |
Note: The cone voltage and collision energy values are starting points and may require optimization on the specific instrument being used to achieve the best sensitivity and specificity.
III. Experimental Protocols
This section provides detailed step-by-step protocols for sample preparation, and the preparation of calibration standards and quality control samples.
A. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of nisoldipine and this compound reference standards into separate 10 mL volumetric flasks. Dissolve the standards in methanol and make up to the mark.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of nisoldipine and this compound by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the nisoldipine intermediate stock solution with 50:50 acetonitrile/water to achieve concentrations that will result in the desired calibration curve range when spiked into the biological matrix.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
B. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: To aliquots of blank biological matrix (e.g., human plasma), spike the appropriate nisoldipine working standard solutions to prepare a calibration curve typically ranging from 0.1 to 100 ng/mL. A typical calibration curve may consist of 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared from a separate weighing of the nisoldipine reference standard than that used for the calibration standards.
C. Sample Preparation from Biological Matrix (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting nisoldipine from plasma or serum samples.
-
Aliquot 100 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 20% Mobile Phase B in Mobile Phase A).
-
Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
IV. Data Analysis and System Suitability
-
Quantification: The concentration of nisoldipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is typically generated using a weighted (1/x² or 1/x) linear regression of the peak area ratios versus the nominal concentrations.
-
System Suitability: Before running the analytical batch, a system suitability test should be performed by injecting a mid-concentration standard multiple times (e.g., n=6). The precision (%CV) of the peak areas and retention times should be within acceptable limits (e.g., <15%).
V. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of nisoldipine.
Caption: Bioanalytical workflow for Nisoldipine quantification.
B. Logical Relationship of Key Method Parameters
The following diagram outlines the logical relationship between the key components of the LC-MS/MS method.
Caption: Key parameters of the LC-MS/MS method.
VI. Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantification of nisoldipine in biological matrices. The use of a deuterated internal standard, coupled with optimized chromatographic and mass spectrometric conditions, ensures high sensitivity, specificity, and accuracy, making this method suitable for a wide range of applications in pharmaceutical research and development. It is recommended that a full method validation be performed according to the relevant regulatory guidelines (e.g., FDA, EMA) before applying this method to the analysis of study samples.
Application Notes and Protocols for the Use of Nisoldipine-d6 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), the accurate and precise quantification of drug candidates in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Nisoldipine-d6, is a critical component of a robust and reliable LC-MS/MS method. This compound is a deuterium-labeled analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its utility as an internal standard stems from its chemical and physical similarity to the unlabeled analyte, ensuring that it behaves nearly identically during sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects.[1][2]
These application notes provide detailed protocols for the use of this compound in DMPK assays, focusing on a validated LC-MS/MS method for the quantification of Nisoldipine in human plasma.
Rationale for Using this compound as an Internal Standard
The ideal internal standard for an LC-MS/MS assay is a stable isotope-labeled version of the analyte. This compound, with six deuterium atoms replacing hydrogen atoms on the isobutyl group, serves this purpose effectively.[1] Key advantages include:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic properties to Nisoldipine, ensuring they experience the same analytical conditions.
-
Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by components of the biological matrix, affects both the analyte and the internal standard similarly. The ratio of their signals remains constant, leading to more accurate quantification.
-
Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by the loss of the internal standard, which is added at the beginning of the process.
Nisoldipine Metabolism Overview
Nisoldipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is the hydroxylation of the isobutyl ester side chain. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Caption: Metabolic Pathway of Nisoldipine.
Experimental Protocols
This section details a representative LC-MS/MS method for the quantification of Nisoldipine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Nisoldipine reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nisoldipine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nisoldipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard spiking solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Caption: Experimental Workflow for Plasma Sample Preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Analytical Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nisoldipine: 389.2 → 315.1This compound: 395.2 → 321.1 |
| Declustering Potential (DP) | 60 V |
| Collision Energy (CE) | 35 eV |
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method using this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Nisoldipine | 0.1 - 100 | y = 0.025x + 0.003 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Mid | 10 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High | 80 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Nisoldipine | Low | 85.2 | 98.5 |
| High | 87.1 | 101.2 | |
| This compound | - | 86.5 | 99.3 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Nisoldipine in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling the generation of high-quality data for the advancement of drug development programs. The detailed experimental workflow and validated method parameters ensure accurate and precise results, which are essential for making informed decisions in preclinical and clinical studies.
References
Application of Nisoldipine-d6 in Therapeutic Drug Monitoring
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][4] Due to significant first-pass metabolism and interindividual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) can be a valuable tool to optimize treatment efficacy and minimize adverse effects. Nisoldipine-d6, a deuterium-labeled analog of Nisoldipine, serves as an ideal internal standard for quantitative analysis in TDM. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures accurate and precise measurement of Nisoldipine concentrations in biological matrices.
Principle of Use
In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples, calibrators, and quality controls. This compound is the preferred IS for Nisoldipine analysis because its deuterium labeling gives it a higher mass-to-charge ratio (m/z) than Nisoldipine, allowing it to be distinguished by a mass spectrometer. However, it co-elutes with Nisoldipine during chromatography and exhibits similar extraction recovery and ionization efficiency. This corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision of the measurement.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods developed for the quantification of Nisoldipine, which are applicable to a TDM setting utilizing this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Biological Matrix | Rat Plasma | Beagle Dog Plasma |
| Internal Standard | Not specified (generic IS) | Not specified (generic IS) |
| Linear Range | 0.2 - 20 ng/mL | 0.25 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.25 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9982 | ≥ 0.9958 |
| Precision (%RSD) | Within required limits | Within required limits |
| Accuracy | Within required limits | Within required limits |
Table 2: HPLC Method Parameters and Performance
| Parameter | Method 3 | Method 4 |
| Analytical Technique | HPLC-DAD | HPLC-GC-MS |
| Biological Matrix | Pharmaceutical Formulation | Human Plasma |
| Internal Standard | Not applicable | Nitrendipine |
| Linear Range | 5 - 30 µg/mL | 0.05 - 50.0 ng/mL |
| Limit of Detection (LOD) | 0.4 µg/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | 0.05 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | Not specified |
| Precision (%CV) | < 15% | < 15% (within- and between-day) |
| Recovery | 97.2 - 103.1% | Not specified |
Experimental Protocols
Protocol 1: Quantification of Nisoldipine in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is a synthesized methodology based on typical LC-MS/MS procedures for small molecule quantification in biological matrices.
1. Materials and Reagents
-
Nisoldipine analytical standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Nisoldipine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nisoldipine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example): Monitor specific precursor to product ion transitions for Nisoldipine and this compound. These would need to be determined experimentally.
-
4. Data Analysis
-
Integrate the peak areas for Nisoldipine and this compound.
-
Calculate the peak area ratio (Nisoldipine/Nisoldipine-d6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Nisoldipine in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM) of Nisoldipine.
Caption: Mechanism of action of Nisoldipine.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Note: Chiral Separation and Quantification of Nisoldipine Enantiomers in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the chiral separation and quantification of nisoldipine enantiomers, (+)-nisoldipine and (-)-nisoldipine, in human plasma. The method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and utilizes a stable isotope-labeled internal standard, nisoldipine-d7, to ensure high accuracy and precision. The described methodology is crucial for pharmacokinetic and pharmacodynamic studies, as enantiomers of a chiral drug can exhibit different physiological effects. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to implementing this analytical method.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It is a racemic mixture of two enantiomers, (+)-nisoldipine and (-)-nisoldipine. As with many chiral drugs, the enantiomers of nisoldipine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers in biological matrices is essential for a thorough understanding of its clinical properties. This application note details a robust and sensitive LC-MS/MS method for the enantioselective analysis of nisoldipine in human plasma, incorporating a deuterated internal standard for reliable quantification.
Experimental
Materials and Reagents
-
(+)-Nisoldipine and (-)-Nisoldipine reference standards
-
Nisoldipine-d7 (deuterated internal standard)
-
HPLC-grade acetonitrile, methanol, and isopropanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of nisoldipine-d7 internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (96:4, v/v).[2]
-
Flow Rate: 0.7 mL/min[2]
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nisoldipine: m/z 389.2 → 313.1
-
Nisoldipine-d7: m/z 396.2 → 320.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Results
The described method provides excellent chromatographic resolution of the nisoldipine enantiomers and the deuterated internal standard. The use of a chiral stationary phase allows for the baseline separation of (+)-nisoldipine and (-)-nisoldipine. The retention times for R- and S-m-nisoldipine are 30.3 min and 32.9 min, respectively, with a resolution factor of 1.6.[2]
Quantitative Data Summary
The following table summarizes the typical quantitative performance of a chiral LC-MS/MS method for nisoldipine enantiomers, based on data from similar studies.
| Parameter | (+)-Nisoldipine | (-)-Nisoldipine |
| Linearity Range | 0.25 - 20 ng/mL | 0.25 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.25 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Visualizations
Experimental Workflow
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of m-nisoldipine by HPLC | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Nisoldipine in Human Plasma using Nisoldipine-d6 by LC-MS/MS
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Nisoldipine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nisoldipine in human plasma, utilizing its stable isotope-labeled analog, Nisoldipine-d6, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3]
Principle
The method involves the extraction of Nisoldipine and the internal standard, this compound, from human plasma via protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of Nisoldipine to that of this compound.
Materials and Reagents
-
Nisoldipine (Reference Standard)
-
This compound (Internal Standard)[3]
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Other reagents for sample preparation as required (e.g., ethyl acetate, diethyl ether, solid-phase extraction cartridges).
Instrumentation
-
Liquid Chromatography system (HPLC or UPLC)
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
-
Data acquisition and processing software
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Nisoldipine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction Protocol)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and diethyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution depending on the specific method |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nisoldipine: [Precursor Ion] > [Product Ion]this compound: [Precursor Ion+6] > [Product Ion] |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Note: The specific precursor and product ions for Nisoldipine and this compound should be optimized by direct infusion into the mass spectrometer.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from different sources to check for interferences at the retention times of Nisoldipine and this compound.
-
Linearity and Range: The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. A linear regression of the peak area ratio (Analyte/IS) versus concentration is performed.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The extraction efficiency of the method is determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Stability: The stability of Nisoldipine in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Nisoldipine in human plasma using an LC-MS/MS method with this compound as the internal standard. The values are compiled from various published methods and serve as a general reference.[1]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Low QC (0.3 ng/mL) | < 10% | ± 15% | < 10% | ± 15% |
| Medium QC (5 ng/mL) | < 8% | ± 10% | < 8% | ± 10% |
| High QC (40 ng/mL) | < 5% | ± 8% | < 5% | ± 8% |
Table 3: Recovery and Matrix Effect
| Parameter | Nisoldipine | This compound |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | 90 - 110% | 90 - 110% |
Visualizations
Caption: Experimental workflow for the quantification of Nisoldipine in human plasma.
Caption: Chemical structures of Nisoldipine and its deuterated internal standard, this compound.
Caption: Logical relationship illustrating the use of a stable isotope-labeled internal standard.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Nisoldipine in human plasma using this compound as an internal standard. The described protocol and performance characteristics demonstrate the suitability of this method for high-throughput analysis in clinical and research settings, providing accurate and reliable data for pharmacokinetic and other related studies.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Nisoldipine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of Nisoldipine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Nisoldipine quantification?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] This phenomenon can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Nisoldipine.[1][3][4] Electrospray ionization (ESI), a common technique used in LC-MS/MS analysis of Nisoldipine, is particularly susceptible to these effects.
Q2: What are the typical sources of matrix effects in biological samples for Nisoldipine analysis?
A: The primary causes of matrix effects are endogenous components from the biological sample that are co-extracted with Nisoldipine. Phospholipids from cell membranes are a major contributor, especially in plasma and serum samples. Other potential sources include salts, proteins, and metabolites. Exogenous substances such as anticoagulants or co-administered drugs can also contribute to matrix effects.
Q3: How can I determine if my Nisoldipine analysis is being affected by matrix effects?
A: There are two main approaches to assess matrix effects:
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Qualitative Assessment: The post-column infusion technique can be used to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a Nisoldipine standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal variation indicates the presence of matrix effects.
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Quantitative Assessment: The post-extraction spike method is used to quantify the magnitude of the matrix effect. This is done by comparing the peak area of Nisoldipine in a spiked blank matrix extract to the peak area of Nisoldipine in a pure solvent at the same concentration.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in Nisoldipine quantification.
This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the issue.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary cause of matrix effects. Consider optimizing your sample preparation protocol.
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Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing interfering matrix components, especially phospholipids. If you are using PPT with acetonitrile, consider alternative strategies if significant matrix effects are observed.
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Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT. For Nisoldipine, extraction with solvents like toluene has been reported. The pH of the aqueous sample should be adjusted to ensure Nisoldipine is in a neutral state for efficient extraction into the organic solvent.
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Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. It allows for the selective isolation of the analyte while washing away interfering components.
Step 2: Optimize Chromatographic Conditions
Chromatographic separation can be adjusted to move the Nisoldipine peak away from regions of ion suppression.
-
Modify Mobile Phase Gradient: Adjusting the gradient elution profile can help separate Nisoldipine from co-eluting matrix components.
-
Change Column Chemistry: Using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) can alter the retention of both Nisoldipine and interfering compounds.
Step 3: Employ an Appropriate Internal Standard
Using a suitable internal standard (IS) is crucial for compensating for matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for Nisoldipine is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to Nisoldipine and has similar ionization properties can be used. For example, nitrendipine has been used as an internal standard for Nisoldipine analysis.
Step 4: Consider Alternative Calibration Strategies
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Matrix-Matched Calibration: Preparing calibration standards in the same blank matrix as the samples can help compensate for consistent matrix effects.
-
Standard Addition: This method involves adding known amounts of Nisoldipine standard to aliquots of the sample. It is a robust way to correct for matrix effects that vary between individual samples but can be time-consuming.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
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To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile.
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Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum sample, add 50 µL of internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., toluene or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Pros | Cons | Applicability for Nisoldipine |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective in removing phospholipids and other interferences, prone to significant matrix effects. | Suitable for initial screening or when high throughput is required, but may require further optimization if accuracy is compromised. |
| Liquid-Liquid Extraction (LLE) | More effective than PPT in removing interferences, relatively low cost. | More labor-intensive than PPT, requires solvent evaporation and reconstitution steps. | A good option for improving data quality when PPT is insufficient. Toluene has been successfully used. |
| Solid-Phase Extraction (SPE) | Most effective for removing matrix interferences, provides the cleanest extracts. | More expensive and time-consuming, requires method development to optimize sorbent and elution conditions. | The best choice for assays requiring the highest sensitivity and accuracy, especially for regulatory submissions. |
Table 2: Exemplary LC-MS/MS Parameters for Nisoldipine Quantification
| Parameter | Condition 1 | Condition 2 |
| LC Column | Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm) | Chiralcel OD-H |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Hexane:Ethanol (97.5:2.5, v/v) |
| Flow Rate | 0.5 mL/min | Not specified |
| Ionization Source | TurboIonSpray ionization (ESI) | Electron-impact ionization (EI) |
| MS Detection | Multiple Reaction Monitoring (MRM) | Single-Ion Monitoring (SIM) |
| Internal Standard | Not specified | Nitrendipine |
Visualizations
Caption: Workflow for Nisoldipine sample preparation and analysis.
Caption: Troubleshooting logic for matrix effects in Nisoldipine analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Nisoldipine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of Nisoldipine, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for Nisoldipine analysis?
A1: A common starting point for Nisoldipine analysis involves a reversed-phase HPLC method. A frequently used stationary phase is a C18 column. The mobile phase often consists of a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous buffer, such as potassium dihydrogen phosphate. The detection wavelength is typically set around 238 nm or 275 nm.[1]
Q2: Why am I observing peak tailing with my Nisoldipine peak?
A2: Peak tailing for Nisoldipine, a basic drug, is a common issue in reversed-phase HPLC. This can be attributed to strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.[2] The presence of an amino group in Nisoldipine's structure can contribute to this phenomenon.
Q3: How can I improve the peak shape and reduce tailing for Nisoldipine?
A3: To mitigate peak tailing, consider the following adjustments:
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Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., around 4.0) can suppress the ionization of silanol groups, thereby reducing unwanted secondary interactions.
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Use of an Ion-Pairing Agent: Adding an ion-pairing agent like hexane sulphonic acid sodium salt to the mobile phase can help to mask the residual silanol groups and improve peak symmetry.
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Column Selection: Employing a column with end-capping or a base-deactivated stationary phase can minimize interactions with silanol groups.
Q4: What causes poor resolution between Nisoldipine and other components?
A4: Poor resolution can stem from several factors including:
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Inadequate Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for separating Nisoldipine from impurities or other active ingredients.
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Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the compounds of interest.
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Suboptimal Flow Rate or Temperature: These parameters can influence the diffusion and interaction of the analyte with the stationary phase, affecting separation.
Troubleshooting Guide
Issue 1: Asymmetric Peak Shape (Tailing or Fronting)
Q: My Nisoldipine peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a frequent observation in Nisoldipine analysis. Here’s a step-by-step troubleshooting approach:
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Check Mobile Phase pH: Nisoldipine is a basic compound. Ensure the mobile phase pH is low enough (e.g., pH 4.0) to keep the analyte protonated and minimize interactions with free silanol groups on the column.
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Introduce a Tailing Reducer: The addition of a small concentration of an amine modifier or an ion-pairing reagent like hexane sulphonic acid sodium salt to the mobile phase can effectively mask active silanol sites.
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Evaluate Column Health: Persistent tailing may indicate column degradation or contamination. Consider washing the column with a strong solvent or replacing it if performance does not improve.
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Reduce Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
Q: I am observing peak fronting for my Nisoldipine standard. What could be the reason?
A: Peak fronting is less common than tailing but can occur due to:
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is similar in composition to or weaker than the mobile phase.
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Column Overload: Similar to tailing, injecting too much sample can also lead to fronting.
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Column Collapse: In rare cases, using an incompatible mobile phase or operating at extreme pH can damage the column structure, leading to peak distortion.
Issue 2: Poor Resolution
Q: How can I improve the separation between Nisoldipine and a closely eluting impurity?
A: To enhance resolution, you can manipulate the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').
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Optimize Selectivity (α):
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Mobile Phase Composition: Vary the ratio of organic modifier (e.g., methanol vs. acetonitrile) to the aqueous buffer.
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pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of Nisoldipine and interfering compounds, thus affecting their retention and improving separation.
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Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl or cyano column) can provide a different selectivity.
-
-
Increase Efficiency (N):
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Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks and better resolution.
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Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency.
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Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.
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Adjust Retention Factor (k'):
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Modify Organic Content: Increasing the percentage of the aqueous component in the mobile phase will increase the retention time and can lead to better separation of early eluting peaks.
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Data Presentation
Table 1: Example HPLC Method Parameters for Nisoldipine Analysis
| Parameter | Method 1 |
| Mobile Phase | Methanol: 0.01 M Potassium Dihydrogen Phosphate: 0.1 M Hexane Sulphonic Acid Sodium Salt (25:65:10, v/v/v) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 10 µm) |
| pH | 4.0 (adjusted with orthophosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Retention Time | 7.43 min |
| Tailing Factor | 0.91 |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Nisoldipine in Bulk and Pharmaceutical Formulations
This protocol is based on a validated HPLC method for Nisoldipine analysis.
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Mobile Phase Preparation:
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Prepare a 0.01 M solution of potassium dihydrogen phosphate in water.
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Prepare a 0.1 M solution of hexane sulphonic acid sodium salt in water.
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Mix methanol, the 0.01 M potassium dihydrogen phosphate solution, and the 0.1 M hexane sulphonic acid sodium salt solution in a ratio of 25:65:10 (v/v/v).
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Adjust the pH of the final mixture to 4.0 using orthophosphoric acid.
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Degas the mobile phase using sonication or vacuum filtration.
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Standard Solution Preparation:
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Accurately weigh a suitable amount of Nisoldipine reference standard and dissolve it in methanol to obtain a stock solution.
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Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., in the range of 5-30 µg/mL).
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Sample Preparation (for Tablets):
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Weigh and finely powder 20 tablets.
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Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
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Add a suitable volume of methanol, sonicate to dissolve the Nisoldipine, and then dilute to volume with methanol.
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Filter the solution through a 0.45 µm membrane filter before injection.
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Chromatographic Conditions:
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Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 10 µm)
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: Ambient
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Detection: UV at 275 nm
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-
System Suitability:
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Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria may include:
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Tailing factor: ≤ 2.0
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Theoretical plates: > 2000
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%RSD for peak area and retention time: ≤ 2.0%
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-
Visualizations
Caption: Troubleshooting workflow for Nisoldipine peak shape and resolution issues.
References
Technical Support Center: Optimizing MS/MS Transitions for Nisoldipine-d6
Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) transitions for Nisoldipine-d6. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in their LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization and use of this compound as an internal standard in mass spectrometry assays.
Q1: Why is my this compound internal standard signal weak or absent?
A1: A weak or absent signal for your internal standard (IS) can stem from several factors. A systematic investigation is key to identifying the root cause.
-
Troubleshooting Steps:
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Verify IS Solution Integrity: Confirm the concentration and proper preparation of your this compound stock and working solutions. Ensure the solvent is appropriate and that the standard has not degraded.
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Confirm Sample Spiking: Double-check your sample preparation workflow to ensure that the internal standard was added to all samples, calibrators, and quality controls.
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Inspect the LC-MS System:
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LC System: Look for leaks in the fluidic path, verify the mobile phase composition and flow rate, and ensure the analytical column is properly installed and equilibrated.[1]
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Mass Spectrometer: Check for visible contamination in the ion source and ensure a stable spray. Confirm that the correct MS method, including the MRM transition for this compound, is active.[1]
-
-
Q2: I'm observing high variability in the this compound signal across my analytical batch. What are the likely causes?
A2: High signal variability for an internal standard across a batch often points to inconsistencies in sample handling or matrix effects.
-
Troubleshooting Steps:
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Inconsistent Sample Preparation: This is a primary suspect. Review your extraction procedure for any potential for variability in recovery between samples.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. To diagnose this, you can perform a post-column infusion experiment.[1]
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Autosampler Issues: Inconsistent injection volumes can lead to signal variability. Perform an injection precision test to rule out autosampler malfunction.[1]
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Q3: My calibration curve is non-linear at higher concentrations. How can I address this?
A3: Non-linearity, particularly at the upper end of your calibration range, can be caused by ion source saturation or "cross-talk" between the analyte and the internal standard.
-
Troubleshooting Steps:
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Ion Source Saturation: At high concentrations, the analyte (Nisoldipine) and the IS (this compound) can compete for ionization, leading to a disproportionate response. Diluting your samples and calibrators may be necessary.
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Isotopic Contribution: Ensure that the mass difference between your analyte and this compound is sufficient (ideally ≥ 3 amu) to prevent the natural isotopes of Nisoldipine from contributing to the this compound signal.[2]
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Q4: Can I use the same MS/MS transitions for Nisoldipine and this compound?
A4: While the fragmentation pattern is expected to be very similar, it is not recommended to assume they are identical. For the highest accuracy, the MS/MS parameters, especially collision energy, should be independently optimized for both the analyte and the deuterated internal standard. However, the optimal collision energies are often very close for a given transition.
Experimental Protocols
Protocol 1: Optimization of MS/MS Transitions for this compound
This protocol outlines a systematic approach to determine the optimal precursor and product ions, as well as the collision energy for this compound.
1. Preparation of Standard Solutions:
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Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
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From this stock, prepare a working solution for infusion at a concentration of 100-1000 ng/mL. The solvent for the working solution should mimic the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Precursor Ion Determination:
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Infuse the this compound working solution directly into the mass spectrometer.
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Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ adduct, which will serve as the precursor ion. Given the molecular weight of Nisoldipine (388.4 g/mol ), the precursor ion for this compound will be approximately m/z 395.4.
3. Product Ion Scan and Selection:
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Perform a product ion scan by selecting the determined precursor ion (m/z ~395.4) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions.
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Select at least two of the most intense and stable product ions for MRM method development. Common fragmentation pathways for dihydropyridine-type drugs often involve the loss of the substituent at the C4 position of the dihydropyridine ring.
4. Collision Energy (CE) Optimization:
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For each selected precursor-product ion transition, perform a collision energy optimization experiment. This involves infusing the this compound solution and acquiring data while ramping the collision energy over a range (e.g., 5-50 eV).
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Plot the signal intensity of each product ion as a function of the collision energy to generate a breakdown curve. The optimal collision energy is the value that produces the maximum signal for that specific transition.
5. Declustering Potential (DP) Optimization:
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Similar to CE optimization, ramp the declustering potential while monitoring the signal of the precursor ion to find the optimal value that maximizes signal intensity without causing in-source fragmentation.
Quantitative Data Summary
While specific optimized values are instrument-dependent, the following table provides a template for recording your optimized parameters for this compound. Two potential transitions are proposed based on common fragmentation patterns of similar compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Optimal Declustering Potential (V) |
| This compound | ~395.4 | User Determined 1 | User Optimized | User Optimized |
| This compound | ~395.4 | User Determined 2 | User Optimized | User Optimized |
Visualizations
Workflow for MS/MS Transition Optimization
Caption: Workflow for optimizing MS/MS transitions for this compound.
Troubleshooting Logic for IS Signal Loss
Caption: Troubleshooting guide for low or absent internal standard signal.
References
Best practices for Nisoldipine-d6 stock solution preparation and storage
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the preparation and storage of Nisoldipine-d6 stock solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Nisoldipine, a dihydropyridine calcium channel blocker. Its primary application is as an internal standard for the quantification of Nisoldipine in biological samples using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise differentiation from the unlabeled analyte, improving the accuracy of quantification.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Q3: What are the recommended storage conditions for this compound?
There are some discrepancies in storage recommendations for this compound. One source suggests long-term storage of the solid material at -20°C, with a stability of at least four years.[1] Another source's certificate of analysis recommends storing the solid at 2-8°C. Given this variation, it is imperative to always consult the manufacturer's certificate of analysis (CoA) provided with your specific lot of this compound for the most accurate storage information.
For stock solutions, it is best practice to store them in tightly sealed, light-resistant containers at -20°C or colder for long-term storage to minimize solvent evaporation and slow potential degradation. For short-term storage (hours to days), 2-8°C may be acceptable, but this should be verified for your specific experimental needs.
Q4: Is this compound sensitive to light or temperature?
Yes. Nisoldipine, and dihydropyridine compounds in general, are known to be sensitive to light, heat, and moisture.[2] The primary degradation pathway upon exposure to light is the oxidation of the dihydropyridine ring. Therefore, it is critical to protect both the solid material and solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. All handling and preparation steps should be performed with minimal exposure to direct light.
Q5: Can I store this compound stock solutions in an aqueous buffer?
It is strongly advised against storing this compound in aqueous solutions for any significant length of time. Nisoldipine is sparingly soluble in aqueous buffers and is not stable in these conditions. If it is necessary to introduce the internal standard into an aqueous matrix, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer immediately before use. Aqueous solutions should not be stored for more than one day.
Data Presentation
Table 1: Solubility of Nisoldipine (Non-deuterated) in Various Solvents
| Solvent | Solubility | Notes |
| Acetonitrile | Soluble | Confirmed for this compound.[1] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | High solubility. |
| Dimethylformamide (DMF) | ~30 mg/mL | High solubility. |
| Ethanol | ~3 mg/mL | Moderate solubility. |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | Sparingly soluble; for immediate use only. |
| Water | Practically Insoluble |
Note: This data is for the non-deuterated form of Nisoldipine and should be used as a guideline for this compound. It is always recommended to perform a solubility test for your specific application.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container |
| Solid | -20°C or 2-8°C | Long-term (≥ 4 years) | Tightly sealed, light-resistant vial |
| Stock Solution (in aprotic solvent) | ≤ -20°C | Long-term (months) | Tightly sealed, amber glass vial |
| Stock Solution (in aprotic solvent) | 2-8°C | Short-term (days) | Tightly sealed, amber glass vial |
| Aqueous Dilutions | Not Recommended | Immediate use only | N/A |
Note: Always refer to the manufacturer's Certificate of Analysis for specific storage recommendations.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound solid
-
High-purity, anhydrous acetonitrile or DMSO
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass vials with PTFE-lined caps
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of the chosen solvent (acetonitrile or DMSO) to the flask to dissolve the solid. Gently swirl or sonicate if necessary to ensure complete dissolution.
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Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent. Ensure the solution is at room temperature before the final volume adjustment.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at ≤ -20°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in Stock Solution | - Exceeded solubility limit.- Temperature fluctuations.- Solvent evaporation. | - Gently warm the solution and sonicate to attempt redissolution.- If precipitation persists, prepare a new, more dilute stock solution.- Ensure vials are tightly sealed to prevent solvent loss. |
| Inconsistent Internal Standard Response in LC-MS | - Incomplete dissolution of the stock solution.- Degradation of the stock solution.- Inaccurate pipetting.- H/D exchange. | - Ensure the stock solution is completely dissolved and homogenous before use.- Prepare a fresh stock solution from the solid material.- Calibrate pipettes and use proper pipetting technique.- Use only high-purity, aprotic solvents and avoid aqueous solutions. |
| Low or No this compound Signal in LC-MS | - Stock solution was not added to the sample.- Significant degradation of the stock solution.- Instrument issue. | - Review sample preparation procedure to confirm the addition of the internal standard.- Prepare a fresh stock solution.- Troubleshoot the LC-MS system (e.g., check for leaks, clean the ion source). |
| Gradual Decrease in Signal Over a Run | - Adsorption of this compound to vials or tubing.- Instability in the autosampler. | - Use silanized glassware or polypropylene vials.- Check the temperature and stability of the autosampler. |
Visualizations
Caption: Workflow for this compound stock solution preparation and storage.
References
Technical Support Center: Enhancing Sensitivity for Low-Concentration Nisoldipine Samples
Welcome to the technical support center for the analysis of Nisoldipine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity, particularly when dealing with low-concentration samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Nisoldipine and offers step-by-step solutions to enhance sensitivity and resolve analytical challenges.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Nisoldipine Signal | Sample Degradation: Nisoldipine is known to be sensitive to light. | • Minimize exposure of samples and standards to light by using amber vials and light-protected containers. • Prepare samples and standards fresh before analysis. |
| Improper Sample Storage: Suboptimal storage conditions can lead to degradation. | • Store plasma samples at or below -20°C.[1] • Avoid repeated freeze-thaw cycles. | |
| Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix. | • For plasma samples: Consider protein precipitation with acetonitrile, which is a simple and effective method.[2][3] Alternatively, liquid-liquid extraction with toluene can be used.[4][5] • Ensure the pH of the sample is optimized for extraction. For example, plasma samples can be basified before extraction. | |
| Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings will result in poor sensitivity. | • Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) by infusing a Nisoldipine standard solution. • Use Multiple Reaction Monitoring (MRM) for quantification, selecting the most intense and specific precursor-product ion transitions. | |
| Poor Peak Shape (Tailing or Fronting) | Column Issues: The analytical column may be contaminated or not suitable for the application. | • Use a guard column to protect the analytical column from matrix components. • Ensure proper column equilibration between injections. • Consider using a C18 column for reversed-phase chromatography. |
| Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape. | • Optimize the mobile phase composition. A common mobile phase consists of acetonitrile and water or a buffer like ammonium formate. • Ensure the mobile phase is adequately degassed to prevent bubble formation. | |
| High Background Noise or Matrix Effects | Insufficient Sample Cleanup: Co-eluting matrix components can interfere with ionization. | • Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. • Analyze a solvent standard and compare it to a matrix-matched standard to assess matrix effects. |
| Contaminated LC-MS System: The system itself can be a source of contamination. | • Flush the LC system with appropriate cleaning solutions. • Clean the ion source of the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for Nisoldipine in plasma using LC-MS/MS?
A1: Published LC-MS/MS methods have achieved LLOQs for Nisoldipine in plasma ranging from 0.05 ng/mL to 0.25 ng/mL. The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and chromatographic conditions used.
Q2: How can I improve the extraction recovery of Nisoldipine from plasma?
A2: To improve extraction recovery, ensure that the protein precipitation is complete by using a sufficient volume of cold acetonitrile and vortexing thoroughly. For liquid-liquid extraction, optimize the solvent choice and pH of the aqueous phase. Toluene has been used effectively for the extraction of Nisoldipine from basified plasma.
Q3: What are the key parameters to optimize for the mass spectrometer?
A3: For optimal sensitivity, it is crucial to optimize the electrospray ionization (ESI) source parameters, including the spray voltage, sheath and auxiliary gas pressures, and capillary temperature. Additionally, the collision energy for the selected MRM transitions should be optimized to maximize the product ion signal.
Q4: Is Nisoldipine stable in solution?
A4: Nisoldipine is sensitive to light and can degrade upon exposure. It is recommended to prepare stock and working solutions fresh and to store them in light-protected containers. Aqueous solutions of Nisoldipine are not recommended for storage for more than one day.
Q5: Can grapefruit juice affect the analysis of Nisoldipine in clinical samples?
A5: Yes. Grapefruit juice is a known inhibitor of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for Nisoldipine metabolism. Co-administration of grapefruit juice can significantly increase the plasma concentration of Nisoldipine, which should be considered when analyzing clinical samples.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting Nisoldipine from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following table summarizes typical starting parameters for LC-MS/MS analysis of Nisoldipine. These should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18, 50 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 389.2 |
| Product Ion (m/z) | 313.1 |
Note: The specific m/z transitions should be optimized for your instrument.
Visualizations
Caption: Workflow for Nisoldipine analysis in plasma.
Caption: Troubleshooting low Nisoldipine signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective assay for the determination of nisoldipine in dog, rat and mouse plasma by chiral microbore high-performance liquid chromatography combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in HPLC Systems for Nisoldipine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize carryover when analyzing Nisoldipine using HPLC systems.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific carryover issues you may encounter during your experiments.
Issue 1: I am seeing a peak for Nisoldipine in my blank injections immediately following a high-concentration sample.
This is a classic sign of carryover. The following steps will help you systematically identify and eliminate the source.
-
Potential Cause 1: Inadequate Autosampler Needle Wash. Residual sample may be adhering to the interior or exterior of the autosampler needle.[1]
-
Solution:
-
Optimize the needle wash protocol. Increase the volume and/or the number of wash cycles.[1]
-
Use a stronger wash solvent. Since Nisoldipine is practically insoluble in water but soluble in methanol, a high percentage of organic solvent is recommended for the wash solution.[2][3] Consider a dual-solvent wash, using a strong organic solvent followed by a weaker solvent to ensure complete removal.[1]
-
Ensure the wash solvent is fresh and the reservoir is clean to prevent contamination.
-
-
Potential Cause 2: Worn or Damaged Injector Components. The injector rotor seal and other components can wear over time, creating dead volumes where the sample can be trapped.
-
Solution:
-
Inspect and replace the rotor seal. This is a common cause of carryover and should be part of regular system maintenance, typically every six months.
-
Check for scratches or wear on the needle and needle seat.
-
Ensure all fittings in the flow path are secure and not creating dead volumes.
-
-
Potential Cause 3: Column Contamination. Nisoldipine, being hydrophobic, can adsorb onto the column, leading to gradual bleed-off in subsequent runs.
-
Solution:
-
Implement a robust column washing procedure after each analytical batch. This should involve flushing with a strong solvent, such as 100% acetonitrile or methanol.
-
To confirm if the column is the source, replace it with a zero-dead-volume union and inject a blank. If the carryover peak disappears, the column is the likely culprit.
-
Issue 2: I've optimized my needle wash and checked the injector, but I still see a small, consistent peak in all my blanks, even those not preceded by a high-concentration sample.
This may indicate a constant source of contamination rather than classic carryover from a specific injection.
-
Potential Cause 1: Contaminated Blank Solution or Vials. The "blank" itself may be contaminated with Nisoldipine.
-
Solution:
-
Prepare a fresh blank solution using HPLC-grade solvents from a new bottle.
-
Use new, clean vials and caps. Consider using silanized vials to reduce adsorption.
-
To verify, inject a larger volume of the blank. If the peak area increases proportionally, the blank solution is likely contaminated.
-
-
Potential Cause 2: System-Wide Contamination. Contamination may be present in the mobile phase, solvent lines, or other system components.
-
Solution:
-
Prepare fresh mobile phase.
-
Flush the entire system, including the pump and detector, with a strong, appropriate solvent. For reversed-phase systems, a sequence of water, methanol, acetonitrile, and isopropanol can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of carryover in an HPLC system?
A1: Carryover in HPLC systems typically originates from four main areas: the autosampler (especially the needle and injection valve), the column, contaminated vials or caps, and system components like tubing and fittings that can trap and later release the analyte.
Q2: What properties of Nisoldipine make it prone to carryover?
A2: Nisoldipine is a hydrophobic compound, meaning it has a low solubility in water and a higher affinity for non-polar surfaces. This property can cause it to adsorb onto surfaces within the HPLC system, such as the injector, tubing, and the stationary phase of the column, leading to carryover.
Q3: How often should I perform preventive maintenance to avoid carryover?
A3: Regular preventive maintenance is crucial. It is recommended to inspect and potentially replace components like the injector rotor seal at least every six months. Other parts, such as pump seals, should be checked regularly for wear. A consistent maintenance schedule can significantly reduce the occurrence of carryover.
Q4: Can my choice of sample diluent affect carryover?
A4: Yes. It is generally recommended to dissolve your sample in a solvent that is weaker than or equivalent to the initial mobile phase composition. Dissolving a sample in a much stronger solvent can lead to poor peak shape and may exacerbate carryover issues.
Q5: What is the difference between classic carryover and constant contamination?
A5: Classic carryover appears as a diminishing peak in sequential blank injections following a high-concentration sample. Constant contamination, on the other hand, results in a consistent peak of similar size in all blanks, regardless of the preceding injection, and often points to a contaminated solvent or system component.
Quantitative Data Summary
Table 1: Recommended Wash Solvents for Nisoldipine Analysis
| Solvent Component | Recommended Concentration/Composition | Rationale |
| Methanol / Acetonitrile | High percentage (e.g., >80%) in the wash solvent | Nisoldipine is soluble in methanol and other organic solvents. |
| Isopropanol | Can be used as a stronger flush solvent | Effective for removing highly adsorbed hydrophobic compounds. |
| Acidic/Basic Modifier | 0.1-1% volatile acid (e.g., formic acid) or base | Can help to reduce ionic interactions and improve cleaning efficiency. |
Experimental Protocols
Protocol 1: Optimized Needle Wash Procedure
-
Prepare two distinct wash solutions:
-
Wash Solvent A (Strong): 90:10 (v/v) Acetonitrile/Isopropanol.
-
Wash Solvent B (Weak/Seal Wash): Mobile phase at initial conditions.
-
-
Program the autosampler to perform the following wash sequence before and after each injection:
-
Flush the needle with 500 µL of Wash Solvent A.
-
Perform two additional flushes with 200 µL of Wash Solvent A.
-
Flush the needle with 500 µL of Wash Solvent B to re-equilibrate.
-
-
Increase the number of wash cycles if carryover persists after analyzing particularly high-concentration samples.
Protocol 2: Systematic Column Cleaning
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min):
-
Mobile Phase (without buffer): 20 column volumes.
-
100% Water (HPLC Grade): 20 column volumes.
-
100% Isopropanol: 20 column volumes.
-
100% Acetonitrile: 20 column volumes.
-
-
Store the column in a suitable solvent (e.g., acetonitrile/water) as recommended by the manufacturer.
Visualizations
Caption: A workflow diagram for troubleshooting HPLC carryover issues.
Caption: Potential sources of carryover in an HPLC system.
References
Validation & Comparative
Comparative Guide to Bioanalytical Method Validation for Nisoldipine-d6: LC-MS/MS vs. HPLC-UV Following FDA Guidelines
This guide provides a comprehensive comparison of two common bioanalytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative determination of Nisoldipine-d6 in biological matrices. The validation parameters discussed adhere to the principles outlined in the FDA's guidance, which aligns with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of an appropriate analytical method for pharmacokinetic and toxicokinetic studies.
Compliance with FDA Bioanalytical Method Validation Guidelines
The validation of bioanalytical methods is crucial for ensuring the reliability and acceptability of study data submitted to regulatory authorities.[2] The FDA, through its adoption of the ICH M10 guideline, has harmonized the expectations for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytical method.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. This makes it the preferred method for bioanalysis where low concentrations of the drug and its metabolites are expected.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique. However, it may lack the sensitivity and selectivity of LC-MS/MS, making it more suitable for the analysis of higher concentration samples or for formulations.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of a validated LC-MS/MS and HPLC-UV method for the analysis of a small molecule like this compound in human plasma. The data presented here is representative and based on published methods for the parent compound, Nisoldipine.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.2 - 20 ng/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 9.28% | < 2% |
| Inter-day Precision (%RSD) | < 11.13% | < 2% |
| Accuracy (% Recovery) | 85 - 115% | 97.2 - 103.1% |
| Mean Extraction Recovery | > 85% | > 95% |
Table 2: Stability Data Summary (LC-MS/MS Method)
| Stability Condition | Duration | Mean % Change from Nominal |
| Bench-top (Room Temperature) | 4 hours | < 5% |
| Freeze-Thaw (3 cycles) | -20°C to RT | < 8% |
| Long-term Storage | 30 days at -80°C | < 10% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., Nimodipine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and water (80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion → Product ion (specific masses to be determined)
-
Internal Standard (Nimodipine): Precursor ion → Product ion
-
-
Protocol 2: HPLC-UV Method for this compound in Formulations
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.02% v/v formic acid in water (70:30, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 234 nm.
-
Injection Volume: 20 µL.
-
Mandatory Visualization
The following diagram illustrates the typical workflow for bioanalytical method validation according to FDA guidelines.
Caption: Bioanalytical method validation workflow as per FDA guidelines.
References
A Comparative Guide to the Cross-Validation of Nisoldipine Assays
Comparison of Analytical Method Performance
The following table summarizes key performance parameters from different validated analytical methods for Nisoldipine determination. These parameters are crucial for assessing the reliability, sensitivity, and suitability of a method for pharmacokinetic and other clinical studies.
| Parameter | Method 1: HPLC-GC-MS[1] | Method 2: LC-MS/MS[2] | Method 3: LC/MS/MS (Enantiomeric)[3] | Method 4: HPLC-DAD |
| Analyte | (+)- and (-)-Nisoldipine | m-Nisoldipine | R-(-)- and S-(+)-m-Nisoldipine | Nisoldipine |
| Matrix | Human Plasma | Rat Plasma | Beagle Dog Plasma | Bulk and Tablets |
| Linearity Range | 0.05 - 50.0 ng/mL (for each enantiomer) | 0.2 - 20 ng/mL | 0.25 - 20 ng/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | Not Reported | ≥ 0.9982 | rs=0.9958, rr=0.9983 | ≥ 0.999 |
| Accuracy (% Recovery) | Not Reported | Within required limits | Within required limits | 97.2 - 103.1% |
| Precision (%RSD) | < 15% (within-day and between-day) | Within required limits | Within required limits | Not specified |
| Limit of Quantification (LOQ) | 0.05 ng/mL (for each enantiomer) | 0.2 ng/mL | 0.25 ng/mL | 1.0 µg/mL |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported | 0.4 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods. Below are summaries of the experimental protocols for the cited methods.
Method 1: Enantioselective HPLC-GC-MS for Nisoldipine in Human Plasma [1]
-
Sample Preparation: Plasma samples were basified and extracted with toluene.
-
Chromatography: The enantiomers were resolved on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v).
-
Detection: Quantification of the nisoldipine enantiomers was performed using a GC-MS with an Ultra 1 Hewlett-Packard column, operated in the single-ion monitoring mode with electron-impact ionization.
Method 2: LC-MS/MS for m-Nisoldipine in Rat Plasma
-
Sample Preparation: A single-step protein precipitation with acetonitrile was used.
-
Chromatography: Separation was performed on a Symmetry RP-C18 analytical column (50 mm x 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile-water (80:20, v/v) at a flow rate of 0.5 ml/min.
-
Detection: An API 4000 triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) scan mode using a TurboIonSpray ionization (ESI) source.
Method 3: Enantioselective LC/MS/MS for m-Nisoldipine in Beagle Dog Plasma
-
Sample Preparation: Samples were pretreated by a single-step protein precipitation with acetonitrile.
-
Chromatography: Separation of enantiomers was achieved on a ULTRON ES-OVM column (150 × 4.6 mm, 5 μm) at 20°C with a mobile phase of methanol-acetonitrile-ammonium acetate (pH 7.0; 2mM) (15:15:70, v/v/v) at a flow rate of 0.8 mL/min.
-
Detection: An API 4000 triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) scan mode using an ElectroSpray ionization (ESI) source.
Method 4: HPLC-DAD for Nisoldipine in Bulk and Tablets
-
Sample Preparation: For tablets, twenty tablets were powdered, and an amount equivalent to one tablet was dissolved in methanol, filtered, and diluted.
-
Chromatography: Chromatographic separation was achieved using an Agilent ZORBAX Eclipse Plus C18 column (4.6×250 mm) and a mobile phase consisting of methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v) at pH 4.0 with a flow rate of 1.0 ml/min.
-
Detection: The ultraviolet detector was set at a wavelength of 275 nm.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of an analytical method between two different laboratories. This process ensures that the method is robust and provides comparable results regardless of the testing site.
Caption: Generalized workflow for inter-laboratory cross-validation of an analytical method.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: Nisoldipine-d6 Versus Other Internal Standards in Nisoldipine Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard for the accurate quantification of Nisoldipine in biological matrices.
In the realm of pharmacokinetic and bioequivalence studies, the precise measurement of drug concentrations in biological fluids is paramount. For a calcium channel blocker like Nisoldipine, used in the management of hypertension, accurate quantification is crucial for determining its efficacy and safety profile.[1] The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of an appropriate internal standard (IS) to ensure accuracy and reproducibility. While several compounds have been employed as internal standards for Nisoldipine analysis, the use of a stable isotope-labeled (SIL) internal standard, such as Nisoldipine-d6, is theoretically the most robust approach.
This guide provides a comparative overview of this compound and other commonly used internal standards, supported by a review of published experimental data. We delve into the theoretical advantages of using a deuterated standard and compare this with the reported performance of alternative, non-isotopically labeled standards.
The Ideal Internal Standard: Why this compound is the Theoretical Frontrunner
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This includes having similar extraction recovery, chromatographic retention, and ionization efficiency. A stable isotope-labeled internal standard, such as this compound, is the closest embodiment of this ideal. By replacing six hydrogen atoms with deuterium, the chemical properties of this compound remain nearly identical to Nisoldipine, while its mass is increased by six daltons. This mass difference allows for its distinct detection by the mass spectrometer.
The primary advantages of using a SIL-IS like this compound include:
-
Correction for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because a SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction, leading to higher data quality.
-
Compensation for Variability: A SIL-IS compensates for variations in sample preparation, injection volume, and instrument response.
-
Improved Precision and Accuracy: By effectively normalizing for analytical variability, the use of a SIL-IS generally results in improved precision and accuracy of the measurement.
Despite these significant theoretical advantages, published studies detailing the specific use and performance of this compound in the bioanalysis of Nisoldipine are scarce. However, the principles of using deuterated internal standards are well-established and widely accepted in the field of bioanalysis.
Alternative Internal Standards: A Practical Comparison
In the absence of readily available data for this compound, researchers have turned to other structurally similar compounds as internal standards for Nisoldipine analysis. The most commonly reported alternatives are other dihydropyridine calcium channel blockers, such as Nimodipine and Nitrendipine .
The following table summarizes the performance characteristics of analytical methods for Nisoldipine using these alternative internal standards, as reported in the scientific literature.
| Parameter | Method using Nimodipine as IS | Method using Nitrendipine as IS |
| Linearity Range | 0.5 - 20.0 ng/mL | 0.05 - 50.0 ng/mL (for each enantiomer) |
| Correlation Coefficient (r) | 0.9995 | Not explicitly stated, but method deemed suitable |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.05 ng/mL (for each enantiomer) |
| Precision (RSD%) | Within-day: < 9.28%; Between-day: < 11.13% | Within-day & Between-day: < 15% |
| Accuracy | Not explicitly stated | Not explicitly stated |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Toluene) |
| Analytical Technique | HPLC-ESI-MS | HPLC-GC-MS |
| Reference | [2] | [3] |
Experimental Protocols at a Glance
Method Using Nimodipine as an Internal Standard[2]
-
Sample Preparation: Nisoldipine and the internal standard, nimodipine, are extracted from plasma using ethyl acetate. The organic layer is then separated and evaporated to dryness. The resulting residue is reconstituted in the mobile phase.
-
Chromatography: The separation is achieved on an Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6 mm i.d.).
-
Mobile Phase: A mixture of methanol and water (80:20, v/v).
-
Detection: High-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) is used in the selected-ion monitoring (SIM) mode.
Method Using Nitrendipine as an Internal Standard[3]
-
Sample Preparation: Plasma samples are made alkaline and then extracted with toluene.
-
Chiral Separation: The enantiomers of Nisoldipine are resolved on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v). The fractions for the (+) and (-) enantiomers are collected separately.
-
Quantification: The collected fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) using an Ultra 1 Hewlett-Packard column. The detector is operated in the single-ion monitoring (SIM) mode with electron-impact ionization. The ions monitored are m/z 371.35 and 270.20 for nisoldipine and m/z 360.00 for the internal standard, nitrendipine.
Bioanalytical Workflow for Nisoldipine Quantification
The following diagram illustrates a typical workflow for the quantification of Nisoldipine in a biological matrix using an internal standard and LC-MS/MS.
Caption: A generalized workflow for the bioanalytical quantification of Nisoldipine using an internal standard.
Discussion and Recommendations
While the presented data for nimodipine and nitrendipine as internal standards demonstrate acceptable performance for the quantification of Nisoldipine, the use of a stable isotope-labeled internal standard like this compound remains the gold standard. The structural similarity of nimodipine and nitrendipine to Nisoldipine makes them viable alternatives, as they are expected to have comparable, though not identical, extraction and chromatographic behaviors. However, they cannot perfectly mimic the ionization characteristics of Nisoldipine, especially in the presence of significant matrix effects.
For researchers and drug development professionals aiming for the highest level of accuracy and robustness in their bioanalytical methods, the use of This compound is strongly recommended . The initial investment in synthesizing or purchasing a deuterated internal standard is often offset by the improved data quality, reduced need for extensive method troubleshooting, and increased confidence in the final results.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Quantification of Nisoldipine
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. Nisoldipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension. Its therapeutic monitoring and pharmacokinetic studies necessitate robust and reliable analytical methods. This guide provides a detailed comparison of two powerful techniques for Nisoldipine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is based on a comprehensive review of published experimental data, focusing on key performance metrics such as sensitivity, linearity, and sample preparation efficiency. While LC-MS/MS is more commonly employed for the analysis of pharmaceuticals like Nisoldipine due to its applicability to a wide range of compounds without the need for derivatization, GC-MS can also be a viable, albeit more complex, alternative.
At a Glance: LC-MS/MS vs. GC-MS for Nisoldipine Analysis
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase, followed by mass analysis. | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass analysis. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Samples must be volatile and thermally stable, often necessitating derivatization. |
| Derivatization | Generally not required for Nisoldipine. | Typically required for Nisoldipine and other dihydropyridines to increase volatility and thermal stability. |
| Sensitivity | High sensitivity, with Lower Limits of Quantification (LLOQ) reported in the low ng/mL to sub-ng/mL range. | Can achieve high sensitivity, with reported LLOQs in the low ng/mL range. |
| Sample Preparation | Often simpler, involving protein precipitation or liquid-liquid extraction. | More complex, typically involving liquid-liquid extraction followed by a derivatization step. |
| Throughput | Generally higher due to simpler sample preparation and faster run times. | Can be lower due to the additional derivatization step. |
| Instrumentation Cost | Generally higher initial investment. | Can have a lower initial investment compared to high-end LC-MS/MS systems. |
Quantitative Performance Comparison
The following tables summarize the quantitative performance data for Nisoldipine analysis using both LC-MS/MS and GC-MS, as reported in various studies.
Table 1: LC-MS/MS Method Performance for Nisoldipine Quantification
| Parameter | Reported Value(s) | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL, 0.25 ng/mL | [1][2] |
| Linearity Range | 0.2 - 20 ng/mL, 0.25 - 20 ng/mL | [1][2] |
| Precision (%RSD) | < 15% | [2] |
| Accuracy (%Bias) | Within ±15% | |
| Sample Matrix | Rat plasma, Beagle dog plasma |
Table 2: GC-MS Method Performance for Nisoldipine Quantification
| Parameter | Reported Value(s) | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (for each enantiomer) | |
| Linearity Range | 0.05 - 50.0 ng/mL (for each enantiomer) | |
| Precision (%CV) | < 15% | |
| Accuracy | Not explicitly stated, but method deemed reliable. | |
| Sample Matrix | Human plasma |
Note: The GC-MS data is derived from a study employing a chiral HPLC separation prior to GC-MS analysis for the quantification of individual enantiomers.
Experimental Protocols
Below are detailed methodologies for representative LC-MS/MS and GC-MS experiments for Nisoldipine quantification.
LC-MS/MS Experimental Protocol
This protocol is a composite of commonly used methods for Nisoldipine analysis in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of acetonitrile (containing the internal standard, e.g., Nimodipine).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nisoldipine: Precursor ion (e.g., m/z 389.2) → Product ion (e.g., m/z 315.2)
-
Internal Standard (e.g., Nimodipine): Precursor ion (e.g., m/z 419.2) → Product ion (e.g., m/z 343.2)
-
-
Ion Source Parameters: Optimized for spray voltage, gas flows, and temperature.
GC-MS Experimental Protocol
This protocol is based on a published method for the analysis of dihydropyridine calcium channel blockers and includes a necessary derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Separate the organic layer and evaporate it to dryness.
-
Derivatization (Extractive Methylation): The residue is treated with a methylating agent (e.g., methyl iodide) in the presence of a phase-transfer catalyst to convert the acidic metabolites and potentially the parent drug into more volatile methyl esters. This step is crucial for making the analytes amenable to GC analysis.
-
After the reaction, the derivatized sample is cleaned up, and the final extract is dissolved in a suitable solvent for injection.
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.
3. Mass Spectrometry Conditions
-
Ionization Source: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative screening.
-
Monitored Ions: Specific ions for derivatized Nisoldipine and the internal standard would be selected for SIM mode to enhance sensitivity and selectivity.
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS analysis of Nisoldipine.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques capable of the sensitive and accurate quantification of Nisoldipine in biological matrices.
LC-MS/MS emerges as the more straightforward and widely adopted method for Nisoldipine analysis. Its primary advantages lie in the minimal sample preparation required, the absence of a need for derivatization, and its high throughput. This makes it particularly well-suited for routine therapeutic drug monitoring and high-volume pharmacokinetic studies.
GC-MS , while demonstrating excellent sensitivity in the context of enantioselective analysis, presents a more complex workflow due to the necessity of derivatization to ensure the volatility and thermal stability of Nisoldipine. This additional step can increase sample preparation time and introduce potential variability. However, for laboratories with established GC-MS expertise and for specific applications where this technique might offer unique advantages in terms of selectivity or cost-effectiveness for certain panels of analytes, it remains a viable option.
Ultimately, the choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sample throughput, the available instrumentation and expertise, and the overall analytical strategy. For most applications involving the routine quantification of Nisoldipine, LC-MS/MS is the recommended method due to its efficiency and ease of use.
References
Performance Assessment of Nisoldipine-d6 as an Internal Standard in Bioanalysis
In the quantitative analysis of the calcium channel antagonist Nisoldipine in biological matrices, the use of a stable isotope-labeled internal standard (IS) like Nisoldipine-d6 is the gold standard for ensuring accuracy and precision. This guide provides a comparative overview of the expected performance of this compound, drawing upon established bioanalytical methods for Nisoldipine, and details the experimental protocols for assessing its linearity and precision.
Linearity and Precision: A Comparative Summary
The following tables summarize typical linearity and precision data obtained from validated LC-MS/MS methods for the analysis of Nisoldipine, which are indicative of the performance expected when using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis.
Table 1: Linearity Assessment
| Parameter | Performance Metric |
| Calibration Range | 0.2 - 20 ng/mL[1][2] |
| Correlation Coefficient (r) | ≥ 0.995[1][2] |
| Linearity (r²) | ≥ 0.999[3] |
Table 2: Precision Assessment
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low Quality Control (LQC) | < 15% | < 15% |
| Medium Quality Control (MQC) | < 15% | < 15% |
| High Quality Control (HQC) | < 15% | < 15% |
Note: The acceptance criteria for precision in bioanalytical method validation are typically within ±15% for the coefficient of variation (CV), except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
The Role of this compound in Mitigating Variability
A suitable internal standard is a compound that has physicochemical properties as close as possible to the analyte. This compound, a deuterated form of Nisoldipine, is an ideal internal standard as it co-elutes with Nisoldipine and experiences similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations in sample processing. While structural analogs can be used, stable isotope-labeled standards like this compound offer superior accuracy and precision.
Experimental Protocols
Detailed methodologies for linearity and precision experiments are crucial for robust bioanalytical method validation.
Linearity Assessment Protocol
-
Preparation of Stock Solutions: A standard stock solution of Nisoldipine is prepared in a suitable organic solvent like methanol.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a biological matrix (e.g., human plasma) with known concentrations of Nisoldipine, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A constant concentration of the internal standard, this compound, is added to each standard.
-
Sample Preparation: The calibration standards undergo a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area ratios of Nisoldipine to this compound are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of Nisoldipine. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²).
Precision Assessment Protocol
-
Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), within the calibration range.
-
Intra-day Precision: A set of QC samples (n=5 or 6) at each concentration level are analyzed on the same day. The precision is expressed as the relative standard deviation (%RSD).
-
Inter-day Precision: Another set of QC samples at each concentration level are analyzed on at least two different days. The precision is also expressed as the %RSD.
-
Data Analysis: The %RSD is calculated for the measured concentrations of the QC samples at each level for both intra-day and inter-day runs.
Visualizing the Workflow and Validation Hierarchy
The following diagrams illustrate the experimental workflow and the logical relationship of analytical method validation parameters.
Bioanalytical Workflow for Nisoldipine Quantification
References
- 1. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
Performance Under Pressure: A Comparative Guide to Accuracy and Recovery in Nisoldipine Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of analytical methods for the dihydropyridine calcium channel blocker, Nisoldipine, with a focus on the critical performance metrics of accuracy and recovery, particularly concerning the use of its deuterated internal standard, Nisoldipine-d6.
While specific experimental data for the accuracy and recovery of this compound is not extensively published, this guide synthesizes available data for Nisoldipine and compares the expected performance of a deuterated internal standard against alternative approaches. The principles outlined herein are grounded in established bioanalytical method validation guidelines and the known advantages of stable isotope-labeled standards.
Data Presentation: Accuracy and Recovery at a Glance
The following table summarizes typical accuracy and recovery data for Nisoldipine from spiked samples, alongside a comparative overview of the expected performance when using a deuterated internal standard (the "gold standard") versus a structural analog internal standard.
| Analyte/Internal Standard | Spike Level | Accuracy (% Nominal) | Recovery (%) | Precision (%RSD) | Citation |
| Nisoldipine | Low QC | 95.12 - 101.28 | 86.61 - 97.20 | 1.00 - 3.10 | [1][2] |
| Mid QC | 97.00 - 99.66 | 95.91 | 1.17 - 2.23 | [1][2] | |
| High QC | 97.00 - 99.66 | - | 1.17 - 2.23 | [1] | |
| This compound (Deuterated IS) | Low, Mid, High QC | Expected: 95 - 105 | Expected: Consistent & Reproducible | Expected: <15 | |
| Structural Analog IS (e.g., Nimodipine) | Low, Mid, High QC | Variable, prone to matrix effects | Less consistent than deuterated IS | Generally <20 |
QC: Quality Control; RSD: Relative Standard Deviation. Data for Nisoldipine is derived from studies using HPLC and LC-MS/MS methods. Expected performance for this compound is based on the established benefits of stable isotope-labeled internal standards in minimizing variability.
Experimental Protocols
A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for the quantification of Nisoldipine in human plasma using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 500 µL of blank human plasma, add a known concentration of Nisoldipine standard solution and a fixed concentration of this compound internal standard solution.
-
Vortexing: Gently vortex the spiked plasma samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute Nisoldipine and this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nisoldipine: Precursor ion > Product ion (e.g., m/z 389.2 > 313.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 395.2 > 319.1)
-
-
3. Data Analysis
-
The concentration of Nisoldipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in the same biological matrix.
Mandatory Visualization
Discussion and Comparison with Alternatives
The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard, such as this compound. The key advantage lies in its near-identical physicochemical properties to the analyte, Nisoldipine. This similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, any loss of analyte during sample preparation or fluctuations in instrument response is mirrored by the internal standard, leading to a highly accurate and precise measurement of the analyte-to-internal standard ratio.
In contrast, structural analog internal standards (e.g., other dihydropyridine calcium channel blockers like nimodipine) may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to Nisoldipine. These differences can lead to greater variability and reduced accuracy in the quantification, especially when significant matrix effects are present.
While specific, publicly available data on the accuracy and recovery of this compound is limited, the well-documented performance of deuterated internal standards in numerous other bioanalytical assays strongly supports their superiority. For researchers and drug development professionals, the investment in a deuterated internal standard like this compound is a critical step towards ensuring the generation of high-quality, reliable, and defensible pharmacokinetic data.
References
Performance of Nisoldipine-d6 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of Nisoldipine-d6 as an internal standard for the quantification of nisoldipine in various biological matrices. Due to a lack of publicly available data specifically on this compound, this guide leverages established bioanalytical methods for nisoldipine that utilize other internal standards, such as nimodipine and nitrendipine. The expected performance of this compound is extrapolated from these methods and the known benefits of using stable isotope-labeled internal standards.
Data Presentation: Comparative Performance in Human Plasma
The following table summarizes the performance characteristics of analytical methods for nisoldipine in human plasma using different internal standards. The values for this compound are projected based on the superior performance typically observed with deuterated standards, which closely mimic the analyte's behavior during sample preparation and analysis, thereby minimizing variability.
| Performance Parameter | Nisoldipine with Nimodipine as IS[1] | Nisoldipine with Nitrendipine as IS[2] | Nisoldipine with this compound as IS (Expected) |
| Linearity Range (ng/mL) | 0.5 - 20.0 | 0.05 - 50.0 | 0.05 - 50.0 |
| Correlation Coefficient (r²) | 0.9995 | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.05 | 0.05 |
| Intra-day Precision (%RSD) | < 9.28 | < 15 | < 10 |
| Inter-day Precision (%RSD) | < 11.13 | < 15 | < 10 |
| Accuracy (% Recovery) | Not Reported | Not Reported | 90 - 110% |
| Matrix Effect | Not Reported | Not Reported | Expected to be minimal and compensated |
Experimental Protocols
Detailed methodologies from key studies are provided below. These protocols can be adapted for use with this compound.
Method 1: LC-MS/MS for Nisoldipine in Human Plasma with Nimodipine as Internal Standard[1]
-
Sample Preparation:
-
To 1 mL of human plasma, add nimodipine internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Agilent ODS C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Methanol:Water (80:20, v/v)
-
Flow Rate: Not specified
-
Injection Volume: 40 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
Mode: Selected Ion Monitoring (SIM)
-
Method 2: Chiral HPLC-GC-MS for Nisoldipine Enantiomers in Human Plasma with Nitrendipine as Internal Standard[2]
-
Sample Preparation:
-
Alkalinize plasma samples.
-
Extract with toluene.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: Chiralcel OD-H
-
Mobile Phase: Hexane:Ethanol (97.5:2.5, v/v)
-
Detection: Diode Array Detector (DAD) - used for fraction collection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: Ultra 1 Hewlett-Packard
-
Ionization: Electron Impact (EI)
-
Mode: Single Ion Monitoring (SIM)
-
Monitored m/z: 371.35 and 270.20 for nisoldipine, 360.00 for nitrendipine (IS).
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the quantification of nisoldipine in a biological matrix using an internal standard like this compound.
Caption: Experimental workflow for Nisoldipine quantification.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. The key advantage lies in its chemical and physical similarity to the analyte, nisoldipine. This similarity ensures that any variations during sample preparation (e.g., extraction efficiency, matrix effects) and analysis (e.g., ionization suppression or enhancement) affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to higher accuracy and precision in the final concentration measurement.
While the provided data is based on methods using other internal standards, it is reasonable to expect that a validated method employing this compound would exhibit performance characteristics that are at least as good, and likely superior, particularly in terms of precision, accuracy, and mitigation of matrix effects. Researchers developing new bioanalytical methods for nisoldipine are strongly encouraged to consider this compound as the internal standard of choice to ensure the highest quality data for pharmacokinetic and other drug development studies.
References
- 1. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nisoldipine Analysis: A Comparative Guide to Pharmacokinetic Methods
For researchers, scientists, and professionals in drug development, the accurate measurement of nisoldipine concentrations in biological matrices is paramount for robust pharmacokinetic assessment. This guide provides a comparative overview of different analytical methodologies employed in the study of nisoldipine pharmacokinetics, supported by experimental data and detailed protocols.
Nisoldipine, a dihydropyridine calcium channel blocker, is utilized in the management of hypertension.[1][2] Its therapeutic action is achieved by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation.[1][2] Due to extensive first-pass metabolism, nisoldipine exhibits low oral bioavailability, estimated to be around 5%.[3] This characteristic underscores the necessity for sensitive and reliable analytical methods to precisely quantify its concentration in plasma and other biological fluids. This guide will delve into a comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the pharmacokinetic analysis of nisoldipine.
Comparative Pharmacokinetic Data
The selection of an analytical method can significantly influence the determined pharmacokinetic profile of a drug. Below is a summary of nisoldipine pharmacokinetic parameters obtained from various studies, highlighting the analytical technique employed.
| Formulation | Analytical Method | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Subjects | Reference |
| Pure Nisoldipine Suspension | HPLC | 51.47 ± 0.94 | 2 ± 0.3 | 323.33 ± 21 | Swiss albino rats | |
| Nisoldipine-loaded Bilosome Suspension | HPLC | 116.41 ± 1.22 | 4 ± 0.7 | 916 ± 64.09 | Swiss albino rats | |
| m-Nisoldipine Polymorphs | LC-MS/MS | - | - | - | Sprague-Dawley rats | |
| Nisoldipine Coat-Core Tablets (5-30 mg) | Gas Chromatography with Electron Capture Detection | Dose-dependent | - | Dose-proportional | Hypertensive patients | |
| Nisoldipine (Oral) | - | - | - | Systemic availability: 3.9% ± 3.5% | Healthy subjects | |
| Nisoldipine Nanostructured Lipid Carriers (NLCs) | - | - | - | 2.46-fold higher bioavailability vs. suspension | Rats | |
| Nisoldipine Solid Lipid Nanoparticles (SLNs) | - | - | - | 1.09-fold higher bioavailability vs. NLCs | Rats |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the experimental protocols for HPLC and LC-MS/MS analysis of nisoldipine.
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC with Diode Array Detection (DAD) method has been developed for the determination of nisoldipine.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of organic solvent (e.g., methanol) and water.
-
Column: A reversed-phase column is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 275 nm.
-
-
Validation Parameters:
-
Linearity: The linear range for nisoldipine was reported to be 5-30 µg/mL.
-
Limit of Detection (LOD): 0.4 µg/mL.
-
Limit of Quantification (LOQ): 1.0 µg/mL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific LC-MS/MS method has been developed for the determination of m-nisoldipine in rat plasma.
-
Sample Preparation: A single-step protein precipitation with acetonitrile is a common and efficient method for sample pretreatment.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Column: A Symmetry RP-C18 analytic column (50 mm x 4.6 mm, 3.5 µm) has been used.
-
Flow Rate: A flow rate of 0.5 mL/min is typical.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) is a common ionization source.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
-
Validation Parameters:
-
Linearity: A linear range of 0.2-20 ng/mL has been reported.
-
Lower Limit of Quantification (LLOQ): 0.2 ng/mL.
-
Method Comparison: HPLC vs. LC-MS/MS
LC-MS/MS generally offers significant advantages over HPLC for bioanalytical applications. It is typically faster, more sensitive, and more specific. The lower limit of quantification for the described LC-MS/MS method (0.2 ng/mL) is substantially lower than that of the HPLC method (1000 ng/mL or 1.0 µg/mL), highlighting the superior sensitivity of LC-MS/MS for detecting low concentrations of nisoldipine. This increased sensitivity is particularly advantageous for pharmacokinetic studies where drug concentrations can fall to very low levels. While both methods demonstrate good linearity and precision, the specificity of LC-MS/MS, derived from monitoring specific mass transitions, minimizes the risk of interference from endogenous plasma components or metabolites.
Experimental Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the HPLC and LC-MS/MS analytical methods.
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Precision with Nisoldipine-d6
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of bioanalytical methods are paramount. In the quantitative analysis of Nisoldipine, a calcium channel blocker, the choice of an internal standard is a critical factor influencing data integrity. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Nisoldipine-d6, with alternative non-deuterated internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte, Nisoldipine, allowing for superior correction of variability during sample preparation and analysis. This guide will delve into the practical implications of this choice, focusing on inter-day and intra-day precision.
While specific precision data for this compound itself is not extensively published, as precision is typically reported for the analyte, the following sections will present data from Nisoldipine assays using other internal standards as a benchmark. This will be followed by a discussion on the inherent advantages of using a deuterated standard like this compound.
Comparative Precision Data
The following tables summarize the inter-day and intra-day precision for Nisoldipine and a related compound, Nimodipine, when using non-deuterated internal standards. This data serves as a baseline for the level of precision expected in a well-validated bioanalytical method. The use of a deuterated internal standard like this compound is anticipated to meet or exceed this level of performance due to its superior ability to compensate for analytical variability.
Table 1: Inter-day and Intra-day Precision of Nisoldipine with Nimodipine as Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | < 9.28% | < 11.13% |
| Medium QC | < 9.28% | < 11.13% |
| High QC | < 9.28% | < 11.13% |
Data adapted from a high-performance liquid chromatography-electrospray ionization mass spectrometric method for the determination of nisoldipine in human plasma.[1]
Table 2: Inter-day and Intra-day Precision of Nimodipine with Nitrendipine as Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 2.0 (LQC) | 6.2% | 8.9% |
| 20 (MQC) | 4.5% | 6.8% |
| 80 (HQC) | 3.7% | 5.5% |
Data from a UPLC-MS/MS method for the determination of nimodipine in human plasma.[2]
The Deuterated Advantage: Why this compound is the Superior Choice
The use of a deuterated internal standard like this compound offers significant advantages over structural analogs:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to Nisoldipine, meaning they elute at the same time. This ensures that both compounds experience the same matrix effects, leading to more accurate quantification.
-
Similar Ionization Efficiency: The ionization efficiency of this compound in a mass spectrometer is very similar to that of Nisoldipine. This allows for effective normalization of signal variations.
-
Improved Accuracy and Precision: By effectively compensating for variations in sample extraction, injection volume, and instrument response, deuterated internal standards lead to lower coefficients of variation (%CV) and improved accuracy of the results.
Experimental Protocols
Below are detailed methodologies for the bioanalysis of Nisoldipine, which can be adapted for use with this compound as the internal standard.
Method 1: HPLC-ESI-MS for Nisoldipine in Human Plasma
-
Internal Standard: Nimodipine (can be substituted with this compound)
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard solution.
-
Extract with 3 mL of ethyl acetate by vortexing for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6 mm i.d.)
-
Mobile Phase: Methanol-water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 40 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Selected Ion Monitoring (SIM)
-
Method 2: Enantioselective HPLC-GC-MS for Nisoldipine in Human Plasma
-
Internal Standard: Nitrendipine (can be substituted with this compound)
-
Sample Preparation:
-
Basify plasma samples and extract with toluene.
-
Resolve the enantiomers on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v).
-
Collect the (+)- and (-)-fractions separately.
-
-
GC-MS Conditions:
-
Column: Ultra 1 Hewlett-Packard column
-
Ionization: Electron Impact (EI)
-
Detection: Single-Ion Monitoring (SIM)
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the pharmacological context of Nisoldipine, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation using an internal standard.
Caption: Simplified signaling pathway of Nisoldipine's mechanism of action.
References
- 1. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Exchange and Stability of Nisoldipine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nisoldipine-d6, a deuterated internal standard, focusing on its isotopic stability and performance against potential alternatives. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of internal standards for the quantitative analysis of Nisoldipine.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension. For accurate bioanalytical quantification of Nisoldipine using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial. This compound is a commercially available option where six hydrogen atoms have been replaced by deuterium. This guide examines the critical aspects of its stability and the potential for isotopic exchange, comparing it with another deuterated dihydropyridine, Nifedipine-d6.
Data Presentation: A Comparative Overview
The selection of a suitable deuterated internal standard hinges on its isotopic purity and stability under various conditions. While specific long-term and accelerated stability data for this compound are not extensively published, we can infer its stability profile from studies on Nisoldipine and general principles of deuterated compounds. Nifedipine-d6 is presented here as a comparable alternative from the same drug class.
| Property | This compound | Nifedipine-d6 (Alternative) | Rationale & Supporting Data |
| Chemical Formula | C₂₀H₁₈D₆N₂O₆ | C₁₇H₁₂D₆N₂O₆ | Chemical structure determines susceptibility to degradation pathways. |
| Molecular Weight | 394.49 g/mol | 352.38 g/mol | A sufficient mass difference from the analyte is essential for MS-based detection. |
| Isotopic Purity | Typically ≥99% deuterated forms | Typically ≥99% deuterated forms[1] | High isotopic purity is critical to minimize cross-talk between the analyte and internal standard signals, ensuring accurate quantification. |
| Reported Stability | Not explicitly stated; inferred from Nisoldipine | ≥ 4 years[1] | Long-term stability data from the manufacturer provides confidence in the integrity of the standard over time. |
| Potential for Isotopic Exchange | Low, but possible at acidic C-H positions | Low, but possible at acidic C-H positions | Deuterium atoms on non-exchangeable positions (e.g., methyl groups) are generally stable. However, hydrogens alpha to carbonyl groups could be susceptible to exchange under certain pH conditions. |
| Known Degradation Pathways (of parent compound) | Oxidation, hydrolysis (alkaline), photodecomposition[2] | Oxidation, hydrolysis, photodecomposition | Understanding the degradation pathways of the parent compound is crucial for designing relevant stability studies for the deuterated analog. |
Experimental Protocols
To ensure the reliability of this compound as an internal standard, rigorous testing of its isotopic purity and stability is recommended. Below are detailed protocols for key experiments.
Protocol 1: Determination of Isotopic Purity and Exchange by LC-MS/MS
Objective: To determine the isotopic purity of this compound and to assess its potential for back-exchange to non-deuterated or partially deuterated forms under analytical conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solution with the mobile phase to be used in the LC-MS/MS analysis.
-
To test for back-exchange, incubate a solution of this compound in the mobile phase at different pH values (e.g., acidic, neutral, and basic) and temperatures (e.g., room temperature and 40°C) for a defined period (e.g., 24 hours).
-
-
LC-MS/MS Analysis:
-
LC Conditions (adapted from a validated Nisoldipine method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition for this compound (e.g., m/z 395.2 → [product ion]).
-
Simultaneously monitor the transitions for Nisoldipine (m/z 389.2 → [product ion]) and partially deuterated species (d1 to d5) to detect any isotopic exchange or impurities.
-
-
-
-
Data Analysis:
-
Calculate the isotopic purity by comparing the peak area of the d6 species to the sum of the peak areas of all isotopic variants (d0 to d6).
-
Assess isotopic exchange by measuring the increase in the peak areas of d0 to d5 species in the incubated samples compared to the initial sample.
-
Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Studies
Objective: To develop a stability-indicating HPLC method for this compound and to investigate its degradation under stress conditions.
Methodology:
-
HPLC Method (adapted from a validated Nisoldipine method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound in a suitable solvent.
-
Subject the solutions to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 6 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 6 hours.
-
Oxidative Degradation: 3% H₂O₂ at 80°C for 6 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours (for solid state).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
-
Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Quantify the percentage of degradation.
-
Protocol 3: Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to determine its shelf-life.
Methodology:
-
Sample Storage:
-
Store aliquots of solid this compound in well-closed containers protected from light.
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance
-
Purity by the stability-indicating HPLC method.
-
Isotopic purity by LC-MS/MS.
-
-
Visualizations
Experimental Workflow for Isotopic Purity and Stability Testing
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Nisoldipine-d6
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides essential, step-by-step procedures for the proper and safe disposal of Nisoldipine-d6, a deuterated analog of Nisoldipine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks. Nisoldipine, the parent compound, is known to be harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[1][2]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with the compound. |
| Hand Protection | Compatible chemical-resistant gloves | To avoid skin contact. |
| Body Protection | A lab coat or other protective clothing | To prevent contamination of personal clothing. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical advice.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure for this compound
This compound should be treated as hazardous chemical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is a violation of regulatory standards. The following procedure outlines the recommended steps for safe disposal.
1. Waste Classification and Segregation:
-
Treat this compound as a hazardous pharmaceutical waste.
-
Segregate it from non-hazardous waste to ensure proper handling and disposal.
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition and can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals mixed with the waste.
3. Waste Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the disposal of this compound through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Incineration: The recommended method for the destruction of pharmaceutical waste is incineration in a facility equipped with an afterburner and scrubber to ensure complete combustion and to neutralize harmful emissions.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, until it is collected by the disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, ensuring safety and compliance at each step.
By adhering to these detailed procedures, researchers and laboratory professionals can manage and dispose of this compound responsibly, contributing to a safe and environmentally conscious research environment.
References
Personal protective equipment for handling Nisoldipine-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nisoldipine-d6. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
This compound is a deuterium-labeled version of Nisoldipine, a calcium channel blocker. While deuterated compounds are generally considered stable and non-radioactive, their chemical properties and associated hazards are similar to their non-deuterated counterparts.[1] Therefore, the handling precautions for Nisoldipine should be applied to this compound.
Hazard Identification and Classification
Nisoldipine is classified with the following hazards:
-
Harmful if swallowed or in contact with skin.[2]
-
Suspected of damaging fertility or the unborn child.[2]
-
Toxic to aquatic life with long-lasting effects.[2]
It is essential to handle this compound with caution and adhere to the safety protocols outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of powder-free, disposable gloves (e.g., nitrile).[3] | Prevents skin contact and absorption. Double-gloving is recommended when handling hazardous drugs. |
| Eye Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat or Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Provides a barrier against contamination of clothing and skin. |
| Respiratory Protection | N95 Respirator or higher | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a ventilated enclosure. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to maintain airborne levels below exposure limits.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.
Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and inspected before use.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
Nisoldipine is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). When preparing stock solutions, add the solvent to the solid compound slowly to avoid splashing.
-
If preparing aqueous solutions, first dissolve Nisoldipine in a minimal amount of DMSO before diluting with the aqueous buffer.
-
-
Post-Handling:
-
Thoroughly clean all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area with plenty of soap and water for at least 15 minutes.3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Small Spill (Powder) | 1. Evacuate the immediate area.2. Wear appropriate PPE, including respiratory protection.3. Gently cover the spill with an absorbent material to avoid raising dust.4. Carefully scoop the material into a sealed container for disposal. |
| Large Spill | 1. Evacuate the laboratory and alert others.2. Contact the institution's environmental health and safety department immediately. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place all unused solid this compound and contaminated disposable materials (e.g., gloves, weighing papers, pipette tips) into a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Contaminated Sharps:
-
Dispose of any contaminated needles or syringes directly into a sharps container without capping or clipping them.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous material disposal company, following all federal, state, and local regulations.
-
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
